1-(3-Bromopropyl)-3-fluorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHMFRCDGRGHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300588 | |
| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156868-84-7 | |
| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156868-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-fluorobenzene is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating both a reactive alkyl bromide and a fluorinated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the fluorine atom can impart desirable properties such as increased metabolic stability and binding affinity in drug discovery programs. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological relevance of this compound.
Physicochemical Properties
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrF | - |
| Molecular Weight | 217.08 g/mol | [1] |
| CAS Number | 156868-84-7 | [1] |
| Predicted XlogP | 3.4 | - |
| Predicted Boiling Point | 244.8 ± 35.0 °C | [2] |
| Predicted Density | 1.390 ± 0.06 g/cm³ | - |
| Solubility | Insoluble in water (predicted) | - |
Table 2: Spectroscopic and Mass Spectrometry Data
| Data Type | Key Features | Source |
| Mass Spectrometry | Predicted Collision Cross Section ([M+H]⁺): 138.5 Ų | - |
| Predicted Collision Cross Section ([M+Na]⁺): 150.1 Ų | - | |
| Predicted Collision Cross Section ([M-H]⁻): 143.6 Ų | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several strategic routes, leveraging known transformations in organic chemistry. While a specific, detailed experimental protocol for this exact molecule is not widely published, a logical synthetic pathway can be constructed based on the synthesis of analogous compounds. A plausible and efficient method involves the bromination of a suitable precursor, such as 3-(3-fluorophenyl)propan-1-ol.
Proposed Synthetic Protocol: Bromination of 3-(3-fluorophenyl)propan-1-ol
This protocol is based on standard bromination procedures for primary alcohols.
Materials:
-
3-(3-fluorophenyl)propan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-fluorophenyl)propan-1-ol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Diagram 1: Proposed Synthesis Workflow of this compound
Caption: A proposed workflow for the synthesis of this compound.
Reactivity and Stability
This compound is a bifunctional molecule with two primary sites of reactivity: the aryl fluoride and the alkyl bromide.
-
Aryl Fluoride Moiety: The fluorine atom on the benzene ring is an electron-withdrawing group. While fluoroarenes are generally resistant to nucleophilic aromatic substitution (SNAr) without strong activating groups, recent advances in catalysis, such as organic photoredox catalysis, have enabled such transformations.
-
Alkyl Bromide Moiety: The 3-bromopropyl group is a versatile functional handle. The primary carbon bearing the bromine atom is susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of the 3-fluorophenylpropyl moiety into larger molecules.
The compound is expected to be stable under normal storage conditions, though it should be kept in a tightly sealed container away from strong oxidizing agents.
Biological Relevance and Signaling Pathways
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. While there is no direct evidence of this compound itself modulating specific signaling pathways, its structural motifs are found in biologically active compounds.
Notably, this compound is a valuable precursor for the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Therefore, this compound serves as a key building block for developing novel therapeutics targeting this pathway.
Diagram 2: Role as a Precursor in PI3K Inhibitor Synthesis
Caption: Logical relationship of this compound as a precursor in PI3K inhibitor synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive alkyl bromide and a fluorinated aromatic ring allows for its incorporation into a wide range of complex molecules. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated, the available information, coupled with predictive models, provides a strong basis for its use in research and drug development, particularly in the synthesis of targeted therapies such as PI3K inhibitors. Further investigation into its direct biological activities may reveal additional applications for this promising compound.
References
An In-depth Technical Guide to 1-(3-Bromopropyl)-3-fluorobenzene: Molecular Structure, Bonding, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and chemical reactivity of 1-(3-Bromopropyl)-3-fluorobenzene. This bifunctional molecule, incorporating both a reactive alkyl bromide and a fluorinated aromatic ring, presents significant interest as a versatile building block in medicinal chemistry and organic synthesis. This document summarizes key physicochemical properties, predicted spectral data, and synthetic considerations. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogues is utilized to provide estimations for its structural and spectroscopic characteristics.
Molecular Structure and Identification
This compound is a disubstituted benzene derivative with a bromopropyl group and a fluorine atom in a meta-position relative to each other.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 156868-84-7[1] |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol [1] |
| InChI Key | CDHMFRCDGRGHMA-UHFFFAOYSA-N[1] |
| SMILES | FC1=CC=CC(CCCBr)=C1 |
2D and 3D Representations:
A 2D representation of the molecule illustrates the connectivity of the atoms. For a more detailed understanding of its spatial arrangement, a 3D model is essential. While an experimental crystal structure is not available, computational modeling can provide insights into the molecule's conformation.
Bonding and Molecular Geometry
Direct experimental data on the bond lengths and angles of this compound are not available in the public domain due to the absence of a crystal structure analysis. However, theoretical calculations and data from analogous structures can provide reliable estimates.
Expected Bond Characteristics:
-
C-Br Bond: The carbon-bromine bond in the propyl chain is a key reactive site. It is a relatively weak, polar covalent bond, making the bromine a good leaving group in nucleophilic substitution reactions.
-
C-F Bond: The carbon-fluorine bond on the benzene ring is a strong, polar covalent bond. The high electronegativity of fluorine influences the electronic properties of the aromatic ring.
-
Benzene Ring: The aromatic ring is a planar hexagonal structure with delocalized π-electrons. The C-C bond lengths within the ring are expected to be intermediate between a single and double bond, characteristic of aromatic systems.
-
Propyl Chain: The C-C bonds within the propyl chain are typical sp³-sp³ single bonds, allowing for free rotation and conformational flexibility.
Spectroscopic Properties (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| ¹H NMR | Aromatic-H: 6.7-7.2 (multiplet)CH₂ (alpha to Ar): ~2.7 (triplet)CH₂ (internal): ~2.1 (multiplet)CH₂ (alpha to Br): ~3.4 (triplet) | J(H,H), J(H,F)[1] |
| ¹³C NMR | Aromatic-C: 110-165CH₂ (alpha to Ar): ~34CH₂ (internal): ~32CH₂ (alpha to Br): ~33 | J(C,F) |
The fluorine atom will induce characteristic splitting patterns in the signals of nearby carbon and proton nuclei.
Infrared (IR) Spectroscopy:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1250-1000 |
| C-Br Stretch | 600-500 |
These predictions are based on typical vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry:
The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the propyl chain.
Synthesis and Reactivity
Synthetic Approach:
A common synthetic route to this compound involves the conversion of the corresponding alcohol, 3-(3-fluorophenyl)propan-1-ol. This transformation can be achieved using standard brominating agents.
Caption: Synthetic pathway to the target molecule.
Experimental Protocol Outline (General):
-
Starting Material: 3-(3-fluorophenyl)propan-1-ol.
-
Reagents: A suitable brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether.
-
Procedure: The brominating agent is typically added to a cooled solution of the alcohol in the solvent. The reaction is stirred at a controlled temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield the desired this compound.
Chemical Reactivity:
This compound is a bifunctional molecule, offering two distinct sites for chemical modification.[1]
Caption: Key reactive sites and potential transformations.
-
Alkyl Bromide Chain: The C-Br bond is susceptible to nucleophilic attack, making it an excellent site for introducing a wide range of functional groups via Sₙ2 reactions. It can also be used to form organometallic reagents, such as Grignard reagents, by reacting with magnesium metal. The C-Br bond is significantly more reactive towards magnesium than the C-F bond.[1]
-
Aryl Fluoride Ring: The C-F bond is generally robust and less reactive towards nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups.[1] However, the fluorine atom, being an electron-withdrawing group, influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution and directed ortho-metalation reactions.
Relevance in Drug Development and Research
Fluorine-containing molecules are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The dual reactivity of this compound makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The bromopropyl chain allows for the attachment of this fluorinated moiety to various scaffolds, while the fluorinated ring can enhance pharmacokinetic properties.
Conclusion
This compound is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data on its structural and spectroscopic properties are limited, a good understanding can be derived from theoretical predictions and comparison with related compounds. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of novel and complex molecular architectures. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
A Technical Guide to the IUPAC Nomenclature of C9H10BrF Isomers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various structural isomers of the molecular formula C9H10BrF. A systematic approach to naming these compounds is crucial for unambiguous scientific communication, particularly in the fields of chemical synthesis, pharmacology, and materials science.
Core Principles of IUPAC Nomenclature for Substituted Benzenes
The IUPAC system provides a standardized set of rules for naming organic compounds. For aromatic compounds like the isomers of C9H10BrF, the nomenclature is based on the benzene ring as the parent structure.
The key principles are as follows:
-
Parent Name : For compounds with an alkyl substituent of six or fewer carbons, the parent name is "benzene".[1] If the alkyl group has more than six carbons, the compound is named as a phenyl-substituted alkane.[1][2] Given the C3H5 alkyl group in C9H10BrF, "benzene" is the designated parent name.
-
Identification of Substituents : The molecular formula C9H10BrF indicates the presence of a bromine atom (bromo), a fluorine atom (fluoro), and a C3H5 alkyl group. This alkyl group can be either a propyl or an isopropyl group.
-
Numbering of the Benzene Ring :
-
The substituents on the benzene ring are numbered to provide the lowest possible set of locants.[3]
-
If multiple numbering schemes result in the same lowest locant set, the substituents are then numbered based on alphabetical order.[3][4]
-
The substituents are listed alphabetically in the final name, regardless of their numerical position.[2][5]
-
Major Isomeric Categories of C9H10BrF
The structural isomers of C9H10BrF primarily fall into two categories based on the structure of the C3H5 alkyl substituent:
-
Propylbenzene Derivatives : These isomers contain a straight-chain propyl group attached to the benzene ring.
-
Isopropylbenzene (Cumene) Derivatives : These isomers feature a branched isopropyl group attached to the benzene ring.
Within each category, numerous positional isomers exist, defined by the relative positions of the bromo, fluoro, and alkyl groups on the benzene ring.
Data Presentation: IUPAC Names of Representative C9H10BrF Isomers
The following table summarizes the systematic IUPAC names for several possible isomers of C9H10BrF. The naming process prioritizes the lowest possible numbering for the substituents, followed by alphabetical order to break any ties.
| Alkyl Group | Substituent Positions (Br, F, Alkyl) | Systematic IUPAC Name |
| Propyl | 1-Bromo, 2-Fluoro, 4-Propyl | 1-Bromo-2-fluoro-4-propylbenzene[6][7][8] |
| Propyl | 1-Bromo, 3-Fluoro, 5-Propyl | 1-Bromo-3-fluoro-5-propylbenzene |
| Propyl | 2-Bromo, 1-Fluoro, 4-Propyl | 2-Bromo-1-fluoro-4-propylbenzene |
| Propyl | 4-Bromo, 1-Fluoro, 2-Propyl | 4-Bromo-1-fluoro-2-propylbenzene |
| Isopropyl | 1-Bromo, 2-Fluoro, 4-Isopropyl | 1-Bromo-2-fluoro-4-isopropylbenzene |
| Isopropyl | 2-Bromo, 4-Fluoro, 1-Isopropyl | 2-Bromo-4-fluoro-1-isopropylbenzene |
| Isopropyl | 4-Bromo, 2-Fluoro, 1-Isopropyl | 4-Bromo-2-fluoro-1-isopropylbenzene |
Experimental Protocols for Structural Elucidation
While this guide focuses on nomenclature, the definitive identification of a specific C9H10BrF isomer requires experimental validation. The protocols for such characterization are fundamental in organic chemistry and drug development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The splitting patterns and chemical shifts are critical for determining the substitution pattern on the benzene ring and the structure of the alkyl group.
-
¹³C NMR : Reveals the number of non-equivalent carbon atoms in the molecule, aiding in the confirmation of the overall carbon skeleton.
-
¹⁹F NMR : Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and helping to pinpoint its location relative to other substituents through coupling.
-
-
Mass Spectrometry (MS) : Confirms the molecular weight (217.08 g/mol for C9H10BrF) and provides fragmentation patterns that can offer clues about the compound's structure.[6]
-
Infrared (IR) Spectroscopy : Helps to identify characteristic functional groups and the substitution pattern on the aromatic ring based on the absorption bands in the fingerprint region.
The synthesis of a specific isomer, such as 1-bromo-2-fluoro-4-propylbenzene, would involve a multi-step reaction sequence, potentially utilizing techniques like electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts acylation followed by reduction) and Sandmeyer reactions, with purification at each step using methods like column chromatography or distillation.
Visualization of IUPAC Naming Workflow
The following diagram illustrates the logical process for determining the correct IUPAC name for an isomer of C9H10BrF.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sarthaks.com [sarthaks.com]
- 3. organic chemistry - What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. 1-Bromo-2-fluoro-4-propylbenzene | C9H10BrF | CID 4286314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. cenmed.com [cenmed.com]
synthesis of 1-(3-Bromopropyl)-3-fluorobenzene from 3-(3-fluorophenyl)propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable method for the synthesis of 1-(3-Bromopropyl)-3-fluorobenzene from 3-(3-fluorophenyl)propanol. The presented protocol is based on the well-established Appel reaction, a widely used method for the conversion of alcohols to alkyl halides. This document offers a detailed experimental procedure, expected outcomes, and a visual representation of the synthetic workflow, designed to be a valuable resource for professionals in the field of chemical synthesis and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-(3-fluorophenyl)propanol via the Appel reaction.
| Parameter | Value | Notes |
| Starting Material | 3-(3-fluorophenyl)propanol | - |
| Product | This compound | - |
| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | - |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | Approximately 1 hour | - |
| Purification Method | Silica Gel Column Chromatography | - |
| Expected Yield | ~95% | Based on similar reactions[1] |
| Product Purity | >95% | Typically achieved after chromatography[2] |
Experimental Protocol: Bromination via Appel Reaction
This section details the experimental procedure for the synthesis of this compound using the Appel reaction. This method is known for its mild reaction conditions and good yields for the conversion of primary alcohols to alkyl bromides.[3][4][5]
Materials:
-
3-(3-fluorophenyl)propanol
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: To a solution of 3-(3-fluorophenyl)propanol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask at 0 °C (ice bath), add a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product is purified by silica gel column chromatography. A typical eluent system for this separation is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Product Isolation: Collect the fractions containing the desired product, this compound, and concentrate them under reduced pressure to yield the purified product as a colorless liquid.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
- 1. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction [chemistrynewlight.blogspot.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
The Dual Nature of Fluorine: A Technical Guide to Its Influence on Benzene Ring Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into a benzene ring is a pivotal strategy in medicinal chemistry and materials science, imparting profound changes to the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth analysis of the role of fluorine in modifying the reactivity of the benzene ring towards both electrophilic and nucleophilic aromatic substitution. It explores the nuanced interplay of fluorine's strong inductive electron-withdrawing effect and its capacity for resonance electron-donation. This document furnishes quantitative data, detailed experimental protocols for key fluorination reactions, and visual diagrams of reaction mechanisms and relevant biological pathways to serve as a comprehensive resource for researchers in the field.
The Dichotomous Electronic Influence of Fluorine
Fluorine's impact on the benzene ring is a classic example of competing electronic effects. Its extreme electronegativity leads to a powerful inductive effect (-I) , withdrawing electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. Simultaneously, the lone pairs on the fluorine atom can be donated into the aromatic π-system via resonance (+R) , which preferentially increases electron density at the ortho and para positions.
The interplay of these opposing forces is key to understanding the reactivity of fluorinated benzenes. While the inductive effect generally outweighs the resonance effect, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution, the resonance effect still dictates the regioselectivity of these reactions.
Quantitative Analysis of Fluorine's Influence
The following tables summarize key quantitative data that illustrate the effects of fluorine substitution on the reactivity and properties of benzene derivatives.
Table 1: Physicochemical Properties of Fluorinated Benzenes
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dipole Moment (D) |
| Benzene | 78.11 | 80.1 | 5.5 | 0.877 | 0 |
| Fluorobenzene | 96.10 | 84.7 | -42.2 | 1.024 | 1.60 |
| 1,2-Difluorobenzene | 114.09 | 91.2 | -34 | 1.158 | 2.64 |
| 1,3-Difluorobenzene | 114.09 | 83 | -59 | 1.16 | 1.58 |
| 1,4-Difluorobenzene | 114.09 | 88.9 | -13 | 1.17 | 0 |
| 1,3,5-Trifluorobenzene | 132.08 | 75.5 | -5.5 | 1.27 | 0 |
Data sourced from PubChem and other chemical databases.[1][2][3]
Table 2: Relative Rates of Electrophilic Nitration of Halobenzenes
This table demonstrates the deactivating effect of halogens on electrophilic aromatic substitution, with fluorine being the least deactivating among the halogens.
| Substrate (Ar-X) | Relative Rate (Benzene = 1) |
| Ar-H | 1.0 |
| Ar-F | 0.11 |
| Ar-Cl | 0.02 |
| Ar-Br | 0.06 |
| Ar-I | 0.13 |
Data from competitive nitration experiments.[1][4][5]
Table 3: pKa Values of Fluorine-Substituted Phenols and Benzoic Acids
The strong inductive effect of fluorine increases the acidity (lowers the pKa) of phenols and benzoic acids, with the effect being most pronounced from the ortho position.
| Compound | pKa |
| Phenol | 10.0 |
| ortho-Fluorophenol | 8.81[4] |
| meta-Fluorophenol | 9.28[4] |
| para-Fluorophenol | 9.81[4] |
| Benzoic Acid | 4.20 |
| ortho-Fluorobenzoic Acid | 3.27 |
| meta-Fluorobenzoic Acid | 3.86[6] |
| para-Fluorobenzoic Acid | 4.14[7] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
As indicated in Table 2, fluorobenzene undergoes electrophilic aromatic substitution more slowly than benzene due to the deactivating inductive effect of fluorine. However, the resonance donation of electrons from fluorine's lone pairs stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. This makes fluorine an ortho, para-director.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its role in EAS, fluorine's strong inductive effect makes the benzene ring highly electron-deficient and thus susceptible to nucleophilic attack, especially when other strong electron-withdrawing groups are present. In the context of nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity is paramount in stabilizing this negatively charged intermediate.
Experimental Protocols
Synthesis of Fluorobenzene via the Balz-Schiemann Reaction
This classic method involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Fluoroboric acid (HBF₄)
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: A solution of aniline in aqueous HCl is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form benzene diazonium chloride.
-
Formation of Diazonium Fluoroborate: Chilled fluoroboric acid is added to the diazonium salt solution. The aryl diazonium fluoroborate precipitates as a stable solid.
-
Isolation: The precipitate is collected by filtration, washed with cold water, cold methanol, and finally cold diethyl ether, and then dried.
-
Thermal Decomposition: The dried diazonium fluoroborate salt is gently heated. It decomposes to yield fluorobenzene, nitrogen gas, and boron trifluoride. The fluorobenzene is typically collected by distillation.
-
Work-up: The collected distillate is washed with saturated sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and redistilled to obtain pure fluorobenzene.
Electrophilic Fluorination of Anisole using Selectfluor™
Modern electrophilic fluorinating agents like Selectfluor™ offer a more direct route to fluorinated aromatics under milder conditions.
Materials:
-
Anisole
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN)
-
Trifluoromethanesulfonic acid (TfOH, optional catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Anisole is dissolved in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Selectfluor™ is added to the solution. If required for less reactive substrates, a catalytic amount of trifluoromethanesulfonic acid can be added.
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the fluorinated anisole products (a mixture of ortho and para isomers).
Role in Drug Development and Biological Systems
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. It can be used to:
-
Block Metabolic Sites: The strong C-F bond is resistant to enzymatic oxidation, thus preventing metabolic degradation at that position and increasing the drug's half-life.
-
Modulate pKa: Fluorine's inductive effect can lower the pKa of nearby acidic or basic functional groups, altering a drug's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.
Case Study: Vericiguat and the NO-sGC-cGMP Pathway
Vericiguat is a fluorinated drug used to treat heart failure. It acts as a stimulator of soluble guanylate cyclase (sGC). In heart failure, the production of nitric oxide (NO), the natural activator of sGC, is impaired. Vericiguat directly stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation and reduces cardiac workload.
Workflow for Fluorine Integration in Drug Discovery
The decision to introduce fluorine is often a key step in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
Fluorine's role in modifying the reactivity of the benzene ring is multifaceted and of paramount importance in modern chemical sciences. Its ability to act as a deactivating yet ortho, para-directing group in electrophilic substitutions, while simultaneously being a powerful activating group and excellent leaving group in nucleophilic substitutions, provides chemists with a versatile tool for molecular design. A thorough understanding of the underlying electronic principles, supported by quantitative data and robust synthetic protocols, is essential for harnessing the full potential of fluorination in the development of novel pharmaceuticals and advanced materials.
References
- 1. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. Hit-to-Lead [efmc.info]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
1-(3-Bromopropyl)-3-fluorobenzene: A Technical Guide for Pharmaceutical Intermediates
Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-3-fluorobenzene (CAS No. 156868-84-7) for its application as a key intermediate in pharmaceutical research and development. This document details its physicochemical properties, plausible synthesis routes, and its utility as a versatile building block in the construction of complex bioactive molecules. Detailed experimental protocols for its synthesis and a representative application are provided, alongside essential safety and handling information. The strategic incorporation of the 3-fluorophenylpropyl moiety is discussed in the context of modern drug design, particularly for agents targeting the central nervous system (CNS).
Introduction
This compound is a bifunctional organic compound featuring a fluorinated aromatic ring and a reactive alkyl bromide chain. This unique combination of structural motifs makes it a valuable intermediate for medicinal chemists and drug development professionals. The 3-fluoropropylphenyl substructure is of significant interest in drug design. The fluorine atom can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets by altering electronic properties and blocking sites of metabolism.[1][2] The terminal bromopropyl group serves as a robust electrophilic handle, enabling covalent linkage to a wide variety of nucleophilic scaffolds, such as amines, phenols, and thiols, through straightforward alkylation reactions.
This guide serves as a technical resource for researchers, summarizing the known properties and providing detailed, practical methodologies for the synthesis and application of this important pharmaceutical building block.
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes its key identifiers and computed properties.
| Property | Value | Reference |
| CAS Number | 156868-84-7 | [3] |
| Molecular Formula | C₉H₁₀BrF | |
| Molecular Weight | 217.08 g/mol | |
| Appearance | Not specified (likely colorless to pale yellow liquid) | Inferred |
| Boiling Point | Data not readily available | [4] |
| Density | Data not readily available | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Inferred from analogs[5][6] |
| InChI Key | CDHMFRCDGRGHMA-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)F)CCCBr | [4] |
Synthesis of this compound
Applications in Pharmaceutical Synthesis
The primary utility of this compound in drug discovery is its role as an alkylating agent to introduce the 3-fluorophenylpropyl moiety. This group is particularly relevant for CNS-active compounds, where the presence of fluorine can enhance blood-brain barrier (BBB) penetration and improve metabolic stability, leading to better pharmacokinetic profiles.[10][11][12]
A common application is the N-alkylation of secondary amines, particularly cyclic amines like piperidine, which form the core of numerous pharmaceuticals (e.g., antipsychotics, opioids, and SSRIs). The reaction involves the nucleophilic attack of the amine on the primary carbon bearing the bromine atom, displacing the bromide and forming a new carbon-nitrogen bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
While specific commercial drugs using this exact intermediate are not prominently cited in public literature, its structure is analogous to fragments used in the synthesis of novel CNS agents, such as fluorinated phencyclidine (PCP) analogs developed to probe NMDA receptor binding sites.[13]
Experimental Protocols
Synthesis Protocol: Benzylic Bromination of 1-Fluoro-3-propylbenzene
This protocol describes the plausible synthesis of the title compound via free-radical bromination.
Reagents & Materials:
-
1-Fluoro-3-propylbenzene
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-fluoro-3-propylbenzene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material (approx. 0.2 M concentration).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a higher Rf spot are indicative. Succinimide, a byproduct, will float on top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of CCl₄.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining Br₂), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Application Protocol: N-Alkylation of Piperidine
This protocol provides a representative example of how this compound is used to alkylate a secondary amine.[4][14]
Reagents & Materials:
-
This compound
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add piperidine (1.2 eq) and dissolve it in anhydrous DMF or ACN.
-
Add anhydrous potassium carbonate (2.0 eq) or DIPEA (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of the reaction solvent dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature. The reaction time can vary from 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed. Gentle heating (40-50°C) may be applied to accelerate the reaction if necessary.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, 1-(3-(3-Fluorophenyl)propyl)piperidine, can be purified by flash column chromatography on silica gel to yield the final product.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
GHS Hazard Information: Based on data for the compound and close analogs, the following hazards are expected:
| Hazard Class | GHS Code | Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep away from heat, sparks, and open flames.
References
- 1. researchgate.net [researchgate.net]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Blood-brain barrier drug discovery for central nervous system infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]
A Theoretical DFT Analysis of 1-(3-Bromopropyl)-3-fluorobenzene: A Whitepaper for Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 1-(3-bromopropyl)-3-fluorobenzene using Density Functional Theory (DFT). As a bifunctional molecule, it presents significant interest in synthetic chemistry and drug development, combining the reactivity of an aryl fluoride and an alkyl bromide.[1] This document outlines the computational methodology for a thorough DFT analysis, presents hypothetical yet representative data for its geometric and electronic properties, and details generalized experimental protocols for its synthesis and characterization. The insights derived from this analysis are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding its application in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its structure incorporates a fluorinated benzene ring and a bromopropyl chain, offering two distinct reactive sites. The fluorine substitution on the aromatic ring can influence the molecule's electronic properties and metabolic stability, a common strategy in drug design. The bromopropyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of various functional groups.
Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is paramount for predicting its chemical behavior. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for accurately predicting these properties. This whitepaper presents a hypothetical, in-depth DFT analysis of this compound, providing a foundational understanding for researchers and scientists in the field of drug development.
Computational Methodology
The theoretical analysis of this compound would be conducted using a widely accepted DFT method. The selection of the functional and basis set is critical for obtaining accurate results and is based on established performance for similar halogenated aromatic compounds.[2][3]
A potential computational approach would involve geometry optimization and frequency calculations using a functional like B3LYP or ωB97X-D with a basis set such as 6-311++G(d,p).[2][4] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.[2] The calculations would be performed in the gas phase. The optimized geometry would correspond to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Following optimization, further calculations would be performed to elucidate the electronic properties of the molecule. This would include Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the generation of a Molecular Electrostatic Potential (MEP) map to identify reactive sites.
Logical Workflow for DFT Analysis
The logical workflow for a comprehensive DFT analysis of this compound is depicted below. This process ensures a systematic investigation of the molecule's structural and electronic properties.
References
- 1. This compound | 156868-84-7 | Benchchem [benchchem.com]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 1-(3-Bromopropyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Bromopropyl)-3-fluorobenzene (CAS No. 156868-84-7), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on its predicted properties, the characteristics of structurally related molecules, and detailed experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers, enabling them to handle, store, and utilize this compound effectively and safely in their laboratory work.
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a bromopropyl chain and a fluorinated benzene ring. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 156868-84-7 | [1] |
| Molecular Formula | C₉H₁₀BrF | [2] |
| Molecular Weight | 217.08 g/mol | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Solubility Profile
Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble/Slightly Soluble | The hydrophobic benzene ring and alkyl chain are expected to dominate, leading to low aqueous solubility. The polar C-F and C-Br bonds may contribute to very slight solubility. |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to the potential for dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is a good solvent for a wide range of organic compounds and is expected to readily dissolve this molecule. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents are likely to be good solvents due to "like dissolves like" principles. |
| Hexane, Toluene | Soluble | Nonpolar and weakly polar solvents are expected to be suitable for this compound, particularly due to the phenylpropyl moiety. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, the following experimental protocol is recommended.
Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
HPLC or GC-FID for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC-FID method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the experimental determination of solubility.
Stability Profile
The stability of this compound is influenced by its chemical structure, with both the alkyl bromide and the aryl fluoride moieties contributing to its reactivity and degradation pathways.
Chemical Stability
-
Alkyl Bromide Moiety: The bromopropyl group is susceptible to nucleophilic substitution reactions, where the bromine atom acts as a good leaving group. This makes the compound reactive towards nucleophiles such as amines, hydroxides, and thiols. It can also undergo elimination reactions in the presence of a strong base.
-
Aryl Fluoride Moiety: The fluorobenzene ring is generally stable. The C-F bond is strong, and the ring is resistant to nucleophilic aromatic substitution (SNAr) unless there are strong electron-withdrawing groups on the ring, which is not the case here.[1]
-
Hydrolytic Stability: While specific data is not available, the primary site of hydrolysis would be the alkyl bromide. This reaction is expected to be slow at neutral pH but accelerated under basic conditions, leading to the formation of 1-(3-hydroxypropyl)-3-fluorobenzene.
Thermal Stability
General information for similar compounds suggests that this compound is stable at room temperature when stored in a closed container under normal conditions.[3] Decomposition is expected to occur at elevated temperatures (e.g., above 200 °C), potentially leading to the release of hydrogen bromide, hydrogen fluoride, and other decomposition products.[3] Thermal degradation of brominated compounds can produce brominated hydrocarbons and, under certain conditions, brominated phenols.[4]
Photostability
Specific photostability data for this compound is not available. However, brominated aromatic compounds can undergo photodegradation. Studies on novel brominated flame retardants show that photodegradation often follows first-order kinetics and can be influenced by the solvent and the wavelength of light.[5] The primary photodegradation pathway for some brominated phenyl compounds is the cleavage of the C-Br bond.[5]
Experimental Protocols for Stability Assessment
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen)
-
Oxidative gas (e.g., Air)
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
The experiment can be repeated in an oxidative atmosphere (air) to assess oxidative stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Objective: To evaluate the photostability of this compound in accordance with ICH Q1B guidelines.
Materials:
-
This compound
-
Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or metal halide lamp)
-
UV-transparent containers (e.g., quartz cuvettes)
-
Dark control samples (wrapped in aluminum foil)
-
HPLC or other suitable analytical method for quantification of the parent compound and degradation products.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Place the solutions in UV-transparent containers.
-
Prepare dark control samples by wrapping identical containers in aluminum foil.
-
Expose the samples and dark controls in the photostability chamber to a specified light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
At appropriate time intervals, withdraw samples and analyze them by HPLC for the concentration of this compound and the formation of any degradation products.
-
Compare the results from the exposed samples to the dark controls to differentiate between photolytic and thermal degradation.
Caption: Workflow for photostability testing.
Reactivity and Degradation Pathways
The dual reactivity of this compound dictates its potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Conclusion
This compound is a versatile chemical intermediate with a stability profile that is critical to its use in research and development. While quantitative solubility and stability data are not extensively published, this guide provides a framework for its predicted behavior and detailed experimental protocols for its empirical determination. Researchers are strongly encouraged to perform these experimental evaluations to ensure the safe and effective use of this compound in their specific applications. Proper storage in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents, is recommended to maintain its integrity.
References
- 1. Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndia.dtic.mil [ndia.dtic.mil]
- 4. cetjournal.it [cetjournal.it]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Formation of 3-(3-Fluorophenyl)propylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 3-(3-fluorophenyl)propylmagnesium bromide from 1-(3-bromopropyl)-3-fluorobenzene. This reagent is a valuable intermediate in organic synthesis, allowing for the introduction of the 3-fluorophenylpropyl group in the development of novel therapeutic agents and other advanced chemical entities.
Introduction
The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The synthesis of 3-(3-fluorophenyl)propylmagnesium bromide presents a unique chemoselectivity challenge due to the presence of both a bromine and a fluorine atom on the aromatic ring. The significant difference in the reactivity of carbon-halogen bonds (C-Br > C-F) allows for the selective formation of the Grignard reagent at the C-Br bond, leaving the C-F bond intact.[3] This protocol outlines the conditions necessary to achieve this selective transformation, as well as potential side reactions and considerations for optimal yield.
Key Reaction Parameters and Considerations
Successful and selective formation of 3-(3-fluorophenyl)propylmagnesium bromide hinges on several critical experimental parameters:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water, alcohols, and even atmospheric moisture.[1][4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reagent formation.[3] These etheral solvents are crucial for stabilizing the Grignard reagent through coordination with the magnesium center.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore essential for initiating the Grignard formation. Common methods include the use of initiators like iodine or 1,2-dibromoethane.
-
Temperature Control: The formation of Grignard reagents is an exothermic process. While some initial heating may be required for initiation, the reaction should be controlled to maintain a gentle reflux.
-
Potential Intramolecular Cyclization: A significant consideration for this specific substrate is the potential for the newly formed Grignard reagent to undergo an intramolecular reaction. The 3-propyl chain could potentially lead to the formation of a cyclized product. While specific data for this exact molecule is limited, researchers should be aware of this possibility and analyze the crude reaction mixture for byproducts.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Anhydrous Diethyl Ether or THF | >99.8%, anhydrous | Sigma-Aldrich |
| Iodine | ACS reagent | Fisher Scientific |
| 1,2-Dibromoethane | 99% | Acros Organics |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR Chemicals |
| Saturated aqueous Ammonium Chloride | - | In-house preparation |
Protocol for the Formation of 3-(3-Fluorophenyl)propylmagnesium Bromide
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Reaction Setup: Equip the three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask. The iodine will act as an initiator.
-
Preparation of the Substrate Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation of the Grignard Reaction: Add a small portion of the substrate solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition of Substrate: Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium turnings and the formation of a cloudy, grayish-brown solution.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. The Grignard reagent can now be used in a subsequent reaction. For analysis or isolation of a derivative, the reaction can be carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.
-
Extraction: After quenching, extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation
| Substrate | Solvent | Initiator | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | THF | Iodine | 1 | ~85-95 | General Knowledge |
| 1-Bromo-3-fluorobenzene | THF | 1,2-Dibromoethane | 1.5 | ~80-90 | General Knowledge |
| 1-Bromo-2-fluorobenzene | Ether | Iodine | 2 | ~75-85 | General Knowledge |
| 4-Bromofluorobenzene | Ether | Iodine | 1 | 93 | Organic Syntheses |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-(3-fluorophenyl)propylmagnesium bromide.
Reaction Pathway and Potential Side Reaction
Caption: Reaction pathway for Grignard reagent formation and a potential intramolecular side reaction.
References
Application Notes and Protocols for the Use of 1-(3-Bromopropyl)-3-fluorobenzene in PI3K Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-(3-bromopropyl)-3-fluorobenzene as a key building block in the development of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis and evaluation of novel PI3K inhibitors incorporating the 3-fluorophenylpropyl moiety.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of cancer drug discovery.
Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The introduction of a fluorine atom on the phenyl ring, as in this compound, can favorably modulate the physicochemical properties of the resulting inhibitor. The propyl chain provides a flexible linker to connect the fluorophenyl headgroup to a core scaffold that interacts with the ATP-binding site of the PI3K enzyme.
While a direct synthesis of a marketed PI3K inhibitor using this compound has not been explicitly detailed in publicly available literature, its utility can be inferred from the synthesis of structurally related inhibitors featuring substituted phenylalkyl side chains. The following protocols are based on the common synthetic strategies employed for creating PI3K inhibitors with pyrimidine and quinazoline cores.
PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of protein synthesis and cell proliferation, as well as the inhibition of apoptosis.
Experimental Protocols
The following are generalized protocols for the synthesis of PI3K inhibitors using this compound. These are based on common synthetic routes for analogous compounds and may require optimization for specific target molecules.
Protocol 1: Synthesis of a Pyrimidine-Based PI3K Inhibitor
This protocol outlines a potential synthesis of a PI3K inhibitor with a pyrimidine core, where the 3-fluorophenylpropyl group is introduced via nucleophilic substitution.
Materials:
-
This compound
-
Substituted 4-aminopyrimidine (e.g., a derivative with a morpholino group)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 4-aminopyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired PI3K inhibitor.
Protocol 2: Synthesis of a Quinazoline-Based PI3K Inhibitor
This protocol describes a potential synthetic route to a quinazoline-based PI3K inhibitor, a common scaffold in many clinically evaluated inhibitors.
Materials:
-
This compound
-
Substituted 4-chloroquinazoline (e.g., a derivative with a morpholino group)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add this compound (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the target quinazoline-based PI3K inhibitor.
Data Presentation
The following tables present hypothetical but representative data for a novel PI3K inhibitor, "Compound X," synthesized using this compound.
Table 1: Synthetic Reaction Parameters for Compound X
| Parameter | Protocol 1 (Pyrimidine Core) | Protocol 2 (Quinazoline Core) |
| Starting Material | 4-amino-6-morpholinopyrimidine | 4-chloro-6-morpholinoquinazoline |
| Reagent | This compound | This compound |
| Base | Sodium Hydride | Potassium Carbonate |
| Solvent | DMF | Acetonitrile |
| Reaction Temperature | 60°C | 82°C (Reflux) |
| Reaction Time | 5 hours | 14 hours |
| Yield | 65% | 72% |
Table 2: In Vitro PI3K Inhibitory Activity of Compound X
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kα | 15 |
| PI3Kβ | 85 |
| PI3Kδ | 25 |
| PI3Kγ | 120 |
Table 3: Anti-proliferative Activity of Compound X in Cancer Cell Lines
| Cell Line (Cancer Type) | GI₅₀ (µM) |
| MCF-7 (Breast) | 0.8 |
| PC-3 (Prostate) | 1.2 |
| U-87 MG (Glioblastoma) | 1.5 |
Biological Evaluation Protocols
PI3K Enzyme Inhibition Assay
A common method to determine the inhibitory potency of a compound against different PI3K isoforms is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Procedure:
-
Serially dilute the test compound in DMSO.
-
In a microplate, add the diluted compound, a specific PI3K isoform (e.g., PI3Kα), and the lipid substrate PIP2.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add detection reagents, which typically include a fluorescently labeled PIP3-binding protein and an antibody that recognizes a tag on this protein, creating a FRET pair.
-
Read the plate on a suitable microplate reader to measure the TR-FRET signal.
-
The signal is inversely proportional to the amount of PIP3 produced and thus to the PI3K activity.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative effects of the synthesized inhibitors can be assessed using a variety of cancer cell lines. The sulforhodamine B (SRB) assay is a common method for this purpose.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curves.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PI3K inhibitors. Its incorporation can lead to compounds with improved pharmacological profiles. The provided protocols offer a foundation for the rational design and synthesis of new generations of PI3K inhibitors for cancer therapy. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and to conduct thorough biological evaluations to identify promising new drug candidates.
The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The development of novel therapeutic agents with enhanced efficacy and target specificity is a cornerstone of modern drug discovery. A critical component in the design of many small molecule drugs is the linker, a molecular scaffold that connects key pharmacophoric elements. This application note explores the utility of 1-(3-Bromopropyl)-3-fluorobenzene as a versatile linker in drug design, with a particular focus on its application in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and its potential in the development of Positron Emission Tomography (PET) imaging agents.
Application in Selective Estrogen Receptor Modulators (SERMs)
The 3-fluorophenylpropyl moiety derived from this compound serves as a key structural element in a variety of SERMs. These compounds are crucial in the treatment of hormone-receptor-positive breast cancer and osteoporosis. The linker positions a basic side chain, essential for estrogen receptor (ER) binding and modulation, at an optimal distance and orientation from the core scaffold of the drug.
The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug molecule. Fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidation, and it can also modulate the acidity of nearby protons and influence binding affinity through favorable electrostatic interactions with the target protein.
Signaling Pathway of SERMs
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM-ER complex undergoes a conformational change, leading to the recruitment of either co-activator or co-repressor proteins. This differential recruitment is tissue-specific and forms the basis of the selective agonist or antagonist activity of SERMs.[1][2][3]
In breast tissue, SERMs typically act as antagonists, blocking the proliferative effects of estrogen and inhibiting the growth of ER-positive cancer cells. In bone, they can act as agonists, promoting bone density and preventing osteoporosis. In the uterus, some SERMs can have an agonistic effect, which is an important consideration in their safety profile.[4][5]
Potential Application in PET Imaging
The 3-fluoropropyl group is a valuable component in the design of radiotracers for Positron Emission Tomography (PET). The radioactive isotope fluorine-18 ([¹⁸F]) can be incorporated into the linker, allowing for non-invasive imaging and quantification of biological processes in vivo. A [¹⁸F]-labeled version of this compound could serve as a precursor for synthesizing PET ligands targeting a variety of receptors and enzymes. For instance, it could be used to synthesize radiolabeled SERMs to visualize estrogen receptor distribution and occupancy in tumors.
Experimental Protocols
The following protocols are generalized procedures for the application of this compound as a linker in the synthesis of drug-like molecules.
Protocol 1: O-Alkylation of Phenols for the Synthesis of SERM Analogues
This protocol describes the synthesis of a triphenylethylene SERM analogue by reacting a phenolic precursor with this compound.
Materials:
-
Phenolic triphenylethylene precursor
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic triphenylethylene precursor (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired SERM analogue.
Protocol 2: N-Alkylation of Amines for Linker Attachment
This protocol outlines a general procedure for attaching the 3-fluorophenylpropyl linker to a primary or secondary amine, a common step in the synthesis of various CNS-active compounds or other targeted therapies.
Materials:
-
Primary or secondary amine-containing scaffold
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing scaffold (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.
-
Add this compound (1.1 eq) to the suspension.
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Quantitative Data
The following table summarizes representative biological data for SERMs that incorporate a fluorinated phenylalkyl ether linker, demonstrating the potency that can be achieved with this structural motif. While not all compounds were synthesized with the exact 3-fluoro isomer, the data illustrates the general effectiveness of this class of linkers.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| Analogue A | ERα | Proliferation Assay (MCF-7 cells) | 0.6 | [6][7] |
| Analogue B | ERα | Agonist Activity (Yeast Estrogen Screen) | 40 | [6] |
| Analogue C | ERα | Proliferation Assay (MCF-7 cells) | 1.05 | [8] |
| Analogue D | ERα | Agonist Activity (Yeast Estrogen Screen) | 258 | [6] |
Note: The data presented is for illustrative purposes and is derived from compounds with similar structural features. The exact potency of a drug candidate using the this compound linker will depend on the overall molecular structure.
Conclusion
This compound is a valuable and versatile linker for drug design, offering a strategic means to introduce a 3-fluorophenylpropyl moiety into a variety of molecular scaffolds. Its application in the synthesis of SERMs demonstrates its utility in positioning key functional groups for optimal target interaction. The incorporated fluorine atom can confer beneficial pharmacokinetic properties, and the propyl chain provides appropriate spacing and flexibility. Furthermore, the potential for [¹⁸F]-labeling opens avenues for the development of novel PET imaging agents. The provided protocols offer a foundation for the practical application of this linker in the synthesis of next-generation therapeutic and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. SERMs Promote Anti-Inflammatory Signaling and Phenotype of CD14+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 1-(3-Bromopropyl)-3-fluorobenzene
Introduction
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered basicity.[1] This document provides detailed application notes and protocols for the synthesis of fluorinated nitrogen- and oxygen-containing heterocycles using 1-(3-bromopropyl)-3-fluorobenzene as a key starting material. The methodologies described herein are based on established principles of intramolecular cyclization reactions.
I. Synthesis of Fluorinated Nitrogen-Containing Heterocycles
A primary application of this compound is in the synthesis of fluorinated tetrahydroquinolines and other related nitrogenous heterocycles. The general strategy involves the reaction of the bromopropyl moiety with a suitable amine, followed by an intramolecular cyclization.
General Reaction Scheme:
The synthesis typically proceeds via an initial N-alkylation of an aniline or a substituted aniline with this compound, followed by an intramolecular cyclization to form the heterocyclic ring.
Experimental Workflow for Synthesis of Fluorinated Tetrahydroquinolines
References
Application Notes and Protocols: Finkelstein Reaction for the Synthesis of 1-(3-Bromopropyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-(3-bromopropyl)-3-fluorobenzene via a Finkelstein-type halogen exchange reaction. This method offers an efficient route to convert the more readily available 1-(3-chloropropyl)-3-fluorobenzene to its corresponding bromide, a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. The protocol is based on established Finkelstein reaction principles, which involve the use of a sodium halide salt in a suitable solvent to drive the equilibrium towards the desired product.
Introduction
The Finkelstein reaction is a classic S_N2 reaction that facilitates the conversion of alkyl chlorides or bromides to other alkyl halides.[1][2] The reaction's success often relies on the differential solubility of the inorganic halide salts in the chosen solvent, typically acetone.[2][3] While traditionally used for the synthesis of alkyl iodides using sodium iodide, the principles of the Finkelstein reaction can be effectively applied to the synthesis of alkyl bromides from alkyl chlorides using sodium bromide. The lower solubility of sodium chloride in acetone compared to sodium bromide drives the reaction forward, leading to high conversion rates.[3]
This compound is a key intermediate in medicinal chemistry due to the presence of two reactive sites: the aryl fluoride for potential nucleophilic aromatic substitution and the alkyl bromide for various nucleophilic substitutions and coupling reactions. This application note details a robust and adaptable protocol for its synthesis.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-(3-Chloropropyl)-3-fluorobenzene | C₉H₁₀ClF | 172.63 | Starting Material |
| Sodium Bromide | NaBr | 102.89 | Brominating Agent |
| Acetone | C₃H₆O | 58.08 | Solvent |
| This compound | C₉H₁₀BrF | 217.08 | Product |
| Sodium Chloride | NaCl | 58.44 | Byproduct |
Table 2: Predicted Spectroscopic Data for this compound [4]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Aromatic-H | 6.7 - 7.2 (m) | - | J(H,H), J(H,F) |
| CH₂ (alpha to Ar) | ~2.8 (t) | ~32 | J(H,H) = 7-8 |
| CH₂ (beta to Ar) | ~2.2 (quint) | ~33 | J(H,H) = 7-8 |
| CH₂ (gamma to Ar) | ~3.4 (t) | ~34 | J(H,H) = 7-8 |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocols
This protocol is adapted from general procedures for the conversion of primary alkyl chlorides to bromides.
Materials and Equipment:
-
1-(3-Chloropropyl)-3-fluorobenzene
-
Sodium bromide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography (optional, for high purity)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-chloropropyl)-3-fluorobenzene (1.0 eq).
-
Add anhydrous sodium bromide (1.5 - 2.0 eq).
-
Add anhydrous acetone to the flask to create a solution with a concentration of approximately 0.1-0.5 M of the starting material.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15-30 minutes to ensure good mixing.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A white precipitate of sodium chloride should be observed as the reaction proceeds.
-
Continue refluxing for 12-24 hours, or until the starting material is consumed as indicated by the chosen monitoring technique.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer) in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the treatment of 3-(3-fluorophenyl)propan-1-ol with a brominating agent such as phosphorus tribromide (PBr₃). This S_N2 reaction typically proceeds with inversion of configuration if a chiral center is present and avoids the need for a halide exchange.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone is flammable; keep away from ignition sources.
-
1-(3-Chloropropyl)-3-fluorobenzene and this compound are potential irritants; avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Finkelstein-type reaction provides an effective and straightforward method for the synthesis of this compound from its chloro-analogue. The protocol is scalable and utilizes readily available and relatively inexpensive reagents. The resulting product is a versatile intermediate for further synthetic transformations in drug discovery and materials science. Careful control of reaction conditions and appropriate purification methods are key to obtaining a high-purity product.
References
Application Notes and Protocols for Chemoselective Reactions of 1-(3-Bromopropyl)-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3-Bromopropyl)-3-fluorobenzene is a bifunctional organic compound featuring two distinct halogen-carbon bonds: a primary alkyl bromide and an aryl fluoride. This structural arrangement makes it a valuable building block in organic synthesis, particularly in medicinal chemistry. The significant difference in reactivity between the C(sp³)-Br bond and the C(sp²)-F bond allows for a high degree of chemoselectivity in its reactions. The primary aliphatic C-Br bond is considerably more susceptible to nucleophilic substitution and organometallic reagent formation than the strong, less reactive C-F bond on the aromatic ring.[1] This document provides an overview of these chemoselective reactions, their applications, and detailed experimental protocols. The presence of the fluorine atom is particularly noteworthy, as incorporating fluorine into drug candidates can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3]
Chemoselective Reaction Pathways
The reactivity of this compound is dominated by the chemistry of the bromopropyl group. The aryl fluoride is generally unreactive under standard nucleophilic substitution or cross-coupling conditions, which typically require harsh conditions or strong electron-withdrawing groups on the aromatic ring to proceed via a nucleophilic aromatic substitution (SₙAr) mechanism.[1][4]
Caption: Chemoselective reactivity of this compound.
Nucleophilic Substitution (Sₙ2)
The most common chemoselective transformation involves the displacement of the bromide ion by a variety of nucleophiles via an Sₙ2 mechanism.[1] The C-F bond remains intact during these reactions.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-3-fluorobenzene | DMF or DMSO, 25-80 °C |
| Cyanide | Sodium Cyanide (NaCN) | 4-(3-Fluorophenyl)butanenitrile | DMSO, 80-100 °C |
| Amine (Primary/Secondary) | R¹R²NH | N-Alkyl/Aryl-3-(3-fluorophenyl)propan-1-amine | K₂CO₃, Acetonitrile, Reflux |
| Thiolate | R-SH + Base | 1-(3-(Alkylthio)propyl)-3-fluorobenzene | Base (e.g., NaH), THF, 0-25 °C |
| Hydroxide | NaOH | 3-(3-Fluorophenyl)propan-1-ol | H₂O/THF, Reflux |
Grignard Reagent Formation
The C-Br bond reacts selectively with magnesium metal to form the corresponding Grignard reagent, (3-(3-fluorophenyl)propyl)magnesium bromide.[1] This reagent is a powerful nucleophile and a strong base, enabling further carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.[5] Anhydrous conditions are critical for the success of this reaction.[6]
Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, their application to this compound is dictated by the differing reactivity of the two halogen atoms.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an organoboron compound and an organic halide.[7][8] For this compound, coupling would preferentially occur at the C-Br bond if alkylboronic esters are used under specific conditions, though Suzuki coupling is more common for C(sp²)-X bonds. The C-F bond is generally inert to standard Suzuki conditions.[9][10]
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.[11][12][13] Similar to other cross-coupling reactions, the C-Br bond is the reactive site, not the C-F bond.
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds.[14][15][16] While typically used for aryl halides, direct amination of the unactivated C-F bond in this substrate is challenging and requires specialized catalyst systems.[17][18] A more straightforward approach to introduce an amino group is via Sₙ2 substitution with an amine or through the reduction of an azide intermediate.
Applications in Medicinal Chemistry and Drug Development
The 3-fluorophenylpropyl scaffold is a valuable pharmacophore. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, potentially improving cell membrane permeability and target binding affinity.[3] this compound serves as a key starting material for synthesizing libraries of compounds for drug discovery. For instance, its derivatives are precursors to potential therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents.[19][20][21]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-(3-Azidopropyl)-3-fluorobenzene
This protocol describes the nucleophilic substitution of the bromide with an azide ion.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of 3-(3-Fluorophenyl)propan-1-amine
This two-step protocol involves the synthesis of the azide followed by its reduction to the primary amine.
Caption: Workflow for the synthesis of 3-(3-fluorophenyl)propan-1-amine.
Part A: Azide Formation
-
Follow Protocol 1 to synthesize 1-(3-azidopropyl)-3-fluorobenzene.
Part B: Reduction of the Azide Materials:
-
1-(3-Azidopropyl)-3-fluorobenzene (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq) or Palladium on carbon (10% Pd/C)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)
-
Deionized water
-
Sodium hydroxide solution (1 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure (using LiAlH₄):
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(3-azidopropyl)-3-fluorobenzene in anhydrous THF to the LiAlH₄ suspension dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 1 M NaOH solution, and then more water.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-(3-fluorophenyl)propan-1-amine.
Quantitative Data Summary
The following table summarizes expected outcomes for the described chemoselective reactions. Yields are representative and can vary based on reaction scale and specific conditions.
Table 2: Summary of Reaction Yields
| Reaction Type | Substrate | Key Reagents | Product | Reported/Expected Yield | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | This compound | NaN₃, DMF | 1-(3-Azidopropyl)-3-fluorobenzene | >90% | Based on similar reactions[22] |
| Reduction | 1-(3-Azidopropyl)-3-fluorobenzene | LiAlH₄, THF | 3-(3-Fluorophenyl)propan-1-amine | 80-95% | General literature |
| Grignard Formation | this compound | Mg, Ether | (3-(3-fluorophenyl)propyl)magnesium bromide | High conversion (used in situ) | General literature[1] |
References
- 1. This compound | 156868-84-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. google.com [google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. nbinno.com [nbinno.com]
- 20. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 21. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Application Note and Protocol for the Laboratory-Scale Synthesis of 1-(3-Bromopropyl)-3-fluorobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-(3-bromopropyl)-3-fluorobenzene, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene with 3-bromopropionyl chloride to yield 3-bromo-1-(3-fluorophenyl)propan-1-one. This intermediate is subsequently reduced via a Wolff-Kishner reduction to afford the final product. This application note includes comprehensive experimental procedures, characterization data, and a workflow diagram to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. The title compound, this compound, serves as a versatile building block, enabling the introduction of a fluorophenylpropyl moiety into a variety of molecular scaffolds. The presence of the terminal bromine allows for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a key precursor for the synthesis of diverse derivatives with potential therapeutic applications.
Synthesis Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 3-Bromo-1-(3-fluorophenyl)propan-1-one
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Fluorobenzene | C₆H₅F | 96.10 | 50 mL | 0.55 |
| 3-Bromopropionyl chloride | C₃H₄BrClO | 171.42 | 51.3 g (30 mL) | 0.30 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 44.0 g | 0.33 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - |
| Hydrochloric acid (HCl), 2M | HCl | 36.46 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (44.0 g, 0.33 mol) and dichloromethane (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-bromopropionyl chloride (30 mL, 0.30 mol) dropwise to the stirred suspension over 20 minutes.
-
To this mixture, add fluorobenzene (50 mL, 0.55 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel and add 100 mL of dichloromethane. Shake and separate the layers.
-
Wash the organic layer sequentially with 2M hydrochloric acid (2 x 75 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 3-bromo-1-(3-fluorophenyl)propan-1-one as a pale yellow oil.
Expected Yield and Characterization of 3-Bromo-1-(3-fluorophenyl)propan-1-one:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.79-7.75 (m, 1H), 7.68-7.64 (m, 1H), 7.50-7.44 (m, 1H), 7.33-7.27 (m, 1H), 3.75 (t, J = 6.4 Hz, 2H), 3.45 (t, J = 6.4 Hz, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 196.5, 162.9 (d, J = 248 Hz), 136.1 (d, J = 6 Hz), 130.4 (d, J = 7 Hz), 124.5, 120.9 (d, J = 22 Hz), 115.5 (d, J = 23 Hz), 40.2, 27.8. |
Step 2: Wolff-Kishner Reduction - Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-1-(3-fluorophenyl)propan-1-one | C₉H₈BrFO | 231.06 | 23.1 g | 0.10 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 12.5 mL | ~0.20 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 16.8 g | 0.30 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Hydrochloric acid (HCl), 2M | HCl | 36.46 | 100 mL | - |
| Water | H₂O | 18.02 | 200 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (16.8 g, 0.30 mol) in ethylene glycol (150 mL) by heating gently.
-
Cool the solution to room temperature and add 3-bromo-1-(3-fluorophenyl)propan-1-one (23.1 g, 0.10 mol) and hydrazine hydrate (12.5 mL, ~0.20 mol).
-
Heat the mixture to 120-130 °C and maintain this temperature for 2 hours.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off. Continue heating at this temperature for 4 hours. The reaction mixture will turn from a clear solution to a brownish color.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with 2M hydrochloric acid (2 x 50 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Expected Yield and Characterization of this compound:
| Parameter | Value |
| Yield | 70-80% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.26 (td, J = 8.0, 6.0 Hz, 1H), 6.95-6.88 (m, 3H), 3.41 (t, J = 6.6 Hz, 2H), 2.74 (t, J = 7.6 Hz, 2H), 2.18 (p, J = 7.1 Hz, 2H). |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 163.0 (d, J = 245.0 Hz), 144.1 (d, J = 7.5 Hz), 129.9 (d, J = 8.8 Hz), 124.2 (d, J = 2.5 Hz), 115.0 (d, J = 21.3 Hz), 112.7 (d, J = 21.3 Hz), 33.9, 33.6, 31.9. |
Synthesis of Derivatives
The terminal bromide of this compound is a versatile handle for the synthesis of a wide array of derivatives. Common transformations include:
-
Nucleophilic Substitution: Reaction with various nucleophiles such as amines, azides, cyanides, and alkoxides allows for the introduction of diverse functional groups at the terminus of the propyl chain.
-
Grignard Reagent Formation: Conversion to the corresponding Grignard reagent followed by reaction with electrophiles (e.g., aldehydes, ketones, CO₂) provides a route to more complex carbon skeletons.
-
Cross-Coupling Reactions: Participation in Suzuki, Sonogashira, or Heck coupling reactions (after conversion to a suitable derivative like an organoboron or organozinc species) enables the formation of carbon-carbon bonds with aryl or vinyl partners.
The following diagram illustrates the potential for derivatization:
Caption: Derivatization pathways for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.
-
3-Bromopropionyl chloride is a lachrymator and corrosive; handle with care.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.
-
The Wolff-Kishner reduction is performed at high temperatures; ensure proper heating and temperature control.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for the development of novel chemical entities in drug discovery and development. The straightforward two-step procedure and the potential for diverse derivatization make this compound a valuable asset for medicinal chemists.
Troubleshooting & Optimization
minimizing byproduct formation in 1-(3-Bromopropyl)-3-fluorobenzene reactions.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 1-(3-bromopropyl)-3-fluorobenzene. Here you will find troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
Q1: My reaction is producing a mixture of isomers, primarily the ortho and para substituted products, instead of the desired meta isomer. How can I control this?
A: This is a fundamental challenge related to the directing effects of the fluorine substituent on the benzene ring. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. Therefore, direct alkylation of fluorobenzene will inherently yield a mixture of 1-(3-bromopropyl)-2-fluorobenzene (ortho) and 1-(3-bromopropyl)-4-fluorobenzene (para) as the major products. The desired meta isomer, this compound, is typically formed in very small amounts, if at all, through this route.
Separating these isomers is extremely difficult due to their very similar boiling points[1]. To obtain the meta isomer as the primary product, a different synthetic strategy is required, starting with a meta-substituted precursor like 1-bromo-3-fluorobenzene and then introducing the three-carbon chain.
If your goal is to control the ratio of ortho to para byproducts in a standard alkylation, you can subtly influence the outcome by modifying reaction conditions:
-
Steric Hindrance: Using a bulkier Lewis acid catalyst can favor the formation of the para isomer over the ortho isomer due to steric hindrance.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer.
Table 1: Illustrative Effect of Lewis Acid on Isomer Ratio in Friedel-Crafts Alkylation
| Lewis Acid Catalyst | Temperature (°C) | Ortho:Para Ratio (Illustrative) | Purity of Combined Products (%) |
| AlCl₃ (less bulky) | 0 | ~40:60 | 85 |
| FeCl₃ | 0 | ~35:65 | 88 |
| ZrCl₄ (more bulky) | 0 | ~20:80 | 90 |
Q2: I'm observing a significant byproduct with a branched isopropyl chain attached to the ring instead of the expected n-propyl chain. What causes this and how can it be prevented?
A: This is a classic issue in Friedel-Crafts alkylation caused by carbocation rearrangement . When using an alkyl halide like 1-bromo-3-chloropropane or 1-chloropropane, the Lewis acid helps form a primary carbocation. This primary carbocation is unstable and can readily rearrange via a hydride shift to a more stable secondary carbocation. The benzene ring then attacks this secondary carbocation, leading to the formation of an isopropyl-substituted byproduct.
To prevent this, you must avoid the formation of a free primary carbocation. The most effective strategy is to use Friedel-Crafts acylation followed by reduction , which is detailed in Q4.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Q3: My final product is contaminated with higher molecular weight species. What are these and how do I avoid them?
A: These high-boiling-point impurities are likely the result of polyalkylation . The product of the initial reaction, this compound, contains an alkyl group which is an activating substituent. This makes the product more reactive to further electrophilic substitution than the starting material, fluorobenzene. Consequently, the product can react again with another carbocation, leading to di- and tri-substituted byproducts.
Strategies to Minimize Polyalkylation:
-
Molar Ratio: Use a significant excess of the aromatic compound (fluorobenzene) relative to the alkylating agent. This increases the probability that the electrophile will react with a starting material molecule rather than a product molecule.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration throughout the reaction.
-
Use Acylation: The best method is to switch to a Friedel-Crafts acylation reaction. The acyl group is electron-withdrawing and deactivates the aromatic ring, effectively preventing further acylation reactions[2].
Q4: What is the recommended "cleaner" synthetic route to avoid the issues of rearrangement and polyalkylation?
A: The most reliable method is a two-step Friedel-Crafts acylation followed by reduction .
-
Acylation: React fluorobenzene with an acyl halide like 3-chloropropionyl chloride in the presence of a Lewis acid (e.g., AlCl₃). This forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement. The resulting ketone product has a deactivated ring, which prevents polyacylation[2][3].
-
Reduction: The carbonyl group of the intermediate ketone is then reduced to a methylene (-CH₂-) group. Common methods include the Clemmensen reduction (zinc-mercury amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).
This sequence yields the desired n-propyl chain without rearrangement and produces a much cleaner crude product. The terminal chloro group can then be converted to a bromo group if necessary via a Finkelstein reaction.
Caption: The cleaner, two-step acylation-reduction pathway.
Table 2: Comparison of Alkylation vs. Acylation-Reduction Synthetic Routes
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |
| Carbocation Rearrangement | High risk, leads to branched byproducts | Not possible with acylium ion |
| Poly-substitution | High risk due to ring activation | Prevented by ring deactivation |
| Isomer Control | Produces o,p mixture from fluorobenzene | Produces o,p mixture from fluorobenzene |
| Typical Purity (Crude) | Low to Moderate | High |
| Number of Steps | 1 | 2-3 |
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for identifying and quantifying these byproducts?
A: A combination of techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them by their mass fragmentation patterns. This is ideal for distinguishing between the desired product and the rearranged byproduct, as well as identifying polyalkylated species.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final product and quantifying the levels of various impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structures of the desired product and isolated byproducts. The substitution pattern on the aromatic ring (ortho, meta, para) can be definitively determined by analyzing the coupling patterns in the aromatic region of the ¹H NMR spectrum.
Q2: What are the typical purification strategies for separating this compound from its isomers and other byproducts?
A: Purification can be challenging, especially the separation of isomers.
-
Fractional Distillation: If the boiling points of the byproducts are sufficiently different from the desired product, fractional distillation under reduced pressure can be effective. However, the boiling points of ortho, meta, and para isomers are often very close, making this method difficult for isomer separation[1].
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying the crude product. By carefully selecting the solvent system (e.g., a hexane/ethyl acetate gradient), it is often possible to separate the desired product from isomers and other non-isomeric byproducts.
-
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing small amounts of impurities.
Experimental Protocols
Protocol 1: Problematic Synthesis via Friedel-Crafts Alkylation
(This protocol is for illustrative purposes to highlight potential issues.)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Reagents: Add a large excess of dry fluorobenzene (5-10 eq) to the flask and cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add 1-bromo-3-chloropropane (1.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by GC-MS.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product will be a mixture requiring extensive purification by fractional distillation or column chromatography. Expect significant isomer and rearrangement byproducts.
Protocol 2: Recommended Synthesis via Friedel-Crafts Acylation and Reduction
Step A: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM) as the solvent. Cool to 0°C.
-
Acylium Ion Formation: In a separate flask, dissolve 3-chloropropionyl chloride (1.1 eq) and fluorobenzene (1.0 eq) in dry DCM. Add this solution dropwise to the AlCl₃ suspension.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by pouring it over ice/HCl. Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting ketone is often pure enough for the next step or can be quickly purified by chromatography.
Step B: Wolff-Kishner Reduction
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone from Step A (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol as the solvent.
-
Reaction: Add potassium hydroxide (KOH, 4-5 eq) and heat the mixture to 180-200°C. Water and excess hydrazine will distill off. Maintain the high temperature for 4-6 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with diethyl ether or DCM.
-
Purification: Wash the combined organic extracts with dilute HCl and then brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(3-chloropropyl)-fluorobenzene isomer mixture. Purify by column chromatography to isolate the desired meta isomer if starting from a meta-substituted precursor, or the ortho/para products if starting from fluorobenzene. The terminal chloride can be converted to bromide via Finkelstein reaction if needed.
References
avoiding di-alkylation with 1-(3-Bromopropyl)-3-fluorobenzene
Technical Support Center: 1-(3-Bromopropyl)-3-fluorobenzene
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers and scientists overcome common challenges during its use in alkylation reactions, with a specific focus on preventing di-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is di-alkylation and why is it a common issue with this compound?
A1: Di-alkylation is a side reaction where a single nucleophile reacts with two molecules of the alkylating agent. This compound is an electrophile that adds a 3-(3-fluorophenyl)propyl group to a nucleophile. This issue is particularly prevalent when the nucleophile is a primary amine or an active methylene compound (e.g., malonates). After the first alkylation (mono-alkylation), the resulting secondary amine is often more nucleophilic than the starting primary amine, making it more likely to react a second time. This "overalkylation" leads to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired compound.[1]
Q2: How does the stoichiometry of the reactants influence the formation of the di-alkylated product?
A2: Stoichiometry is a critical factor. To favor mono-alkylation, a significant excess of the nucleophile (e.g., the primary amine) relative to this compound should be used. By ensuring the alkylating agent is the limiting reagent and is surrounded by a high concentration of the starting nucleophile, the probability of it reacting with the desired starting material over the already-formed mono-alkylated product is increased.
Q3: What is "inverse addition" and how can it minimize di-alkylation?
A3: Inverse addition is a technique where the typically reactive species (like a deprotonated nucleophile) is added slowly to the electrophile (this compound). This method maintains a very low instantaneous concentration of the nucleophile in the reaction mixture. By keeping the nucleophile concentration low, its reaction with the mono-alkylated product is suppressed, thus favoring the formation of the desired mono-alkylated product.
Q4: Which bases are recommended to improve selectivity for mono-alkylation?
A4: The choice of base is crucial. Strong, non-nucleophilic bases (e.g., NaH, LDA) can lead to rapid and complete deprotonation of the nucleophile, potentially increasing the rate of di-alkylation. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they can promote the reaction with greater selectivity.[2] For primary amines, a strategy using the amine hydrobromide salt with a stoichiometric amount of a tertiary amine base can be effective; this keeps the more reactive secondary amine product in its protonated, non-nucleophilic state.[2][3]
Q5: I've followed the protocol but still have a mixture of products. How can I purify the desired mono-alkylated compound?
A5: If a mixture is unavoidable, purification is necessary. The most common and effective method is column chromatography on silica gel. The mono- and di-alkylated products typically have different polarities, allowing for separation. Thin-layer chromatography (TLC) should be used first to determine an appropriate solvent system that provides good separation between the spots corresponding to the starting material, mono-alkylated product, and di-alkylated product. In some cases, if the products are crystalline solids with different solubility profiles, recrystallization can also be an effective purification technique.
Q6: Can adjusting the reaction temperature improve the outcome?
A6: Yes, temperature control is a key variable. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) generally slows down all reaction rates. Often, the activation energy for the second alkylation is higher, meaning it is slowed down more significantly by a decrease in temperature than the first alkylation. This can lead to a marked improvement in selectivity for the mono-alkylated product.
Troubleshooting Guide
Problem: Significant formation of di-alkylated byproduct is observed by TLC or LC-MS analysis.
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Ensure the nucleophile is in significant excess (3 to 5 equivalents) relative to this compound. The alkylating agent should be the limiting reagent. |
| High Nucleophile Concentration | Employ the "inverse addition" technique. Prepare a solution of the base and nucleophile and add it dropwise to a stirred solution of this compound. |
| Inappropriate Base | Switch to a milder base like K₂CO₃ or Cs₂CO₃. For amine alkylations, consider using the amine hydrohalide salt with 1 equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][3] |
| Reaction Temperature Too High | Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating or refluxing unless necessary and monitor for selectivity. |
| Solvent Effects | The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or Acetonitrile are common. If issues persist, consider exploring other solvents. For instance, ionic liquids have been shown to reduce overalkylation in some cases.[4][5] |
Data on Reaction Conditions
The following tables provide illustrative data on how reaction parameters can be adjusted to favor mono-alkylation over di-alkylation when reacting a generic primary amine (R-NH₂) with this compound.
Table 1: Effect of Stoichiometry on Product Selectivity
| Entry | Equivalents of R-NH₂ | Equivalents of Alkylating Agent | Mono-alkylation:Di-alkylation Ratio (Approx.) |
| 1 | 1.1 | 1.0 | 60:40 |
| 2 | 2.0 | 1.0 | 85:15 |
| 3 | 3.0 | 1.0 | 95:5 |
| 4 | 5.0 | 1.0 | >98:2 |
Conditions: K₂CO₃ (2.0 equiv.), DMF, Room Temperature, 12 h.
Table 2: Influence of Base and Temperature on Selectivity
| Entry | Base (equiv.) | Temperature (°C) | Mono-alkylation:Di-alkylation Ratio (Approx.) |
| 1 | NaH (1.1) | 25 | 50:50 |
| 2 | K₂CO₃ (2.0) | 60 | 70:30 |
| 3 | K₂CO₃ (2.0) | 25 | 95:5 |
| 4 | Cs₂CO₃ (2.0) | 25 | >97:3 |
Conditions: R-NH₂ (3.0 equiv.), Alkylating Agent (1.0 equiv.), DMF, 12 h.
Experimental Protocols
Protocol 1: Optimized Mono-N-Alkylation of a Primary Amine
This protocol is designed to maximize the yield of the mono-alkylated product by controlling stoichiometry and addition rate.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar, round-bottom flasks, dropping funnel, and standard glassware
Procedure:
-
Setup: In a dry, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv.) in anhydrous DMF (approx. 0.2 M concentration).
-
Nucleophile Preparation: In a separate flask, dissolve the primary amine (3.0 equiv.) and potassium carbonate (2.0 equiv.) in anhydrous DMF.
-
Inverse Addition: Transfer the amine/base solution to the dropping funnel. Add this solution dropwise to the stirred solution of this compound over 1-2 hours at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting alkyl bromide.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-alkylated product.
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-alkylated product and the competing, undesired di-alkylation side reaction.
Caption: A troubleshooting workflow to diagnose and resolve issues of excessive di-alkylation in reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
purification of 1-(3-Bromopropyl)-3-fluorobenzene reaction products from regioisomers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(3-Bromopropyl)-3-fluorobenzene and its regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomeric impurities in the synthesis of this compound?
A1: The synthesis of this compound, commonly proceeding through a Friedel-Crafts acylation of fluorobenzene with 4-bromobutyryl chloride followed by reduction, is susceptible to the formation of regioisomers. The fluorine atom on the benzene ring directs electrophilic substitution to the ortho and para positions. Therefore, the primary regioisomeric impurities are 1-(3-Bromopropyl)-2-fluorobenzene (ortho isomer) and 1-(3-Bromopropyl)-4-fluorobenzene (para isomer).
Q2: Why is the separation of these regioisomers challenging?
A2: The ortho, meta, and para isomers of this compound possess very similar physical properties, such as boiling points and polarities, due to their identical molecular weight and functional groups. This makes their separation by standard techniques like distillation challenging.[1]
Q3: What analytical techniques are recommended for identifying and quantifying the regioisomers?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods.
-
GC-MS: Can separate the isomers based on their slight differences in volatility and interaction with the GC column, providing quantitative information on the isomer ratio.[2][3][4]
-
¹H and ¹³C NMR: Provide distinct spectra for each isomer based on the unique chemical environment of the protons and carbons, allowing for structural confirmation and quantification.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Poor separation of regioisomers by flash column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.3 for the target meta isomer.[7][8] A common starting point is a mixture of hexane and ethyl acetate. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[7][9] |
| Column Overloading | Loading too much crude product will result in broad, overlapping bands. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for difficult separations.[8] |
| Flow Rate is Too High | A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate for better separation. |
Issue 2: Inability to induce crystallization of the desired isomer.
| Potential Cause | Troubleshooting Step |
| High Impurity Content | High levels of impurities, including other regioisomers, can inhibit crystallization. Attempt to enrich the desired isomer using flash chromatography before crystallization. |
| Incorrect Solvent Choice | The ideal crystallization solvent should dissolve the compound when hot but not at room temperature. Screen a variety of solvents or solvent mixtures.[10][11] |
| Supersaturation Not Reached | The solution may not be concentrated enough for crystals to form. Slowly evaporate the solvent or add a less polar co-solvent to induce precipitation.[10] |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
Issue 3: Co-elution of isomers in preparative HPLC.
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | The mobile phase composition is critical for resolution. Perform analytical HPLC to screen different mobile phases (e.g., acetonitrile/water, methanol/water) and gradients.[12][13] |
| Incorrect Column Chemistry | The stationary phase may not be providing sufficient selectivity. Consider using a different column, such as a phenyl-hexyl or PFP (pentafluorophenyl) column, which can offer different selectivity for aromatic isomers.[14][15] |
| Column Overloading | Even with preparative HPLC, overloading can lead to peak broadening and co-elution. Determine the optimal loading capacity for your column.[13] |
| Temperature Effects | Temperature can influence selectivity. Experiment with running the column at different temperatures (e.g., elevated or sub-ambient) to improve separation.[15] |
Experimental Protocols
Flash Column Chromatography for Regioisomer Separation
This protocol provides a general guideline for separating the meta isomer from its ortho and para counterparts.
1. Materials:
- Crude this compound mixture
- Silica gel (230-400 mesh)
- Solvents: Hexane and Ethyl Acetate (HPLC grade)
- Glass column with stopcock
- Collection tubes
2. Procedure:
- TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good starting point is 20:1 hexane:ethyl acetate.
- Column Packing:
- Prepare a slurry of silica gel in hexane.
- Pour the slurry into the column and allow it to pack under gravity, ensuring a level and uniform bed.
- Add a thin layer of sand on top of the silica gel.
- Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
- Elution:
- Begin elution with the determined solvent system.
- Maintain a constant flow rate.
- Collect fractions and monitor the elution by TLC.
- Fraction Analysis:
- Combine fractions containing the pure meta isomer.
- Evaporate the solvent to obtain the purified product.
Analytical GC-MS Method for Isomer Quantification
1. Instrumentation:
- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)
2. GC Conditions (Example):
- Injector Temperature: 250 °C
- Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
- Carrier Gas: Helium at a constant flow rate
- Injection Mode: Split (e.g., 50:1)
3. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-300 m/z
- Source Temperature: 230 °C
4. Data Analysis:
- Identify the peaks corresponding to the ortho, meta, and para isomers based on their retention times and mass spectra.
- Quantify the relative abundance of each isomer by integrating the peak areas.
Data Presentation
Table 1: Typical GC Retention Times and Mass Spectral Data for Regioisomers
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1-(3-Bromopropyl)-2-fluorobenzene (ortho) | Varies with system | 218/216 (M+), 137, 109 |
| This compound (meta) | Varies with system | 218/216 (M+), 137, 109 |
| 1-(3-Bromopropyl)-4-fluorobenzene (para) | Varies with system | 218/216 (M+), 137, 109 |
Note: Absolute retention times will vary depending on the specific GC system and method parameters. Isomers will have very similar mass spectra, so separation is key for identification.
Table 2: ¹H NMR Chemical Shift Ranges (ppm) for Key Protons
| Proton | ortho-isomer | meta-isomer | para-isomer |
| Aromatic-H | 6.9 - 7.3 | 6.8 - 7.2 | ~7.0 (d), ~7.2 (t) |
| -CH₂-Br | 3.4 - 3.5 | 3.4 - 3.5 | 3.4 - 3.5 |
| Ar-CH₂- | 2.7 - 2.8 | 2.7 - 2.8 | 2.7 - 2.8 |
| -CH₂-CH₂-CH₂- | 2.0 - 2.2 | 2.0 - 2.2 | 2.0 - 2.2 |
Note: These are approximate ranges and can vary based on the solvent and instrument.
Visualizations
References
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 10. How To [chem.rochester.edu]
- 11. unifr.ch [unifr.ch]
- 12. agilent.com [agilent.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 1-(3-Bromopropyl)-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(3-Bromopropyl)-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Grignard-Based Synthesis
This approach typically involves the reaction of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, with an excess of a dihaloalkane like 1,3-dibromopropane.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Inactive Magnesium: The magnesium turnings have an oxide layer preventing the reaction. | Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. |
| Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[1] | All glassware must be thoroughly dried in an oven and cooled under a dry, inert atmosphere (e.g., nitrogen or argon) before use.[2] Anhydrous solvents are essential. |
| Side Reaction - Wurtz Coupling: The Grignard reagent couples with the starting halide, leading to byproducts like 3,3'-difluorobiphenyl.[2] | Add the solution of 1-bromo-3-fluorobenzene to the magnesium suspension slowly to maintain a low concentration of the halide. Ensure the reaction temperature is not too high. |
| Formation of Di-substituted Product: The Grignard reagent reacts with both ends of the 1,3-dibromopropane. | Use a significant excess of 1,3-dibromopropane to favor the mono-alkylation product. |
Problem 2: Difficult Purification of the Final Product
| Possible Cause | Recommended Solution |
| Presence of Biphenyl Byproduct: The biphenyl byproduct has a similar polarity to the desired product, making separation by column chromatography challenging. | Biphenyl is often less polar. A non-polar solvent system (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate) in column chromatography can help in separation. Recrystallization from a suitable solvent may also be effective. |
| Unreacted 1,3-dibromopropane: The excess starting material co-elutes with the product. | 1,3-dibromopropane is more volatile. It can be removed by distillation under reduced pressure before column chromatography. |
Route 2: Friedel-Crafts Acylation Followed by Reduction
This two-step route involves the acylation of fluorobenzene with 4-bromobutyryl chloride, followed by the reduction of the resulting ketone.
Problem 1: Low Yield in Friedel-Crafts Acylation
| Possible Cause | Recommended Solution |
| Deactivation of the Aromatic Ring: The fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. | Use a strong Lewis acid catalyst like aluminum chloride (AlCl₃) in stoichiometric amounts.[3][4] Ensure anhydrous conditions as moisture will deactivate the catalyst. |
| Poor Regioselectivity: A mixture of ortho, meta, and para isomers is formed. | The fluorine atom is an ortho-, para-director. To obtain the meta-substituted product, this is not a direct route. An alternative starting material or synthetic strategy would be required if meta-substitution is the primary goal from a direct Friedel-Crafts reaction on fluorobenzene. |
| Complex Formation: The ketone product complexes with the Lewis acid, requiring a stoichiometric amount of the catalyst. | Use at least one equivalent of AlCl₃. During work-up, the complex needs to be hydrolyzed with acid. |
Problem 2: Incomplete Reduction of the Ketone
| Possible Cause | Recommended Solution |
| Inappropriate Reducing Agent: The chosen reducing agent is not effective for the complete reduction of the carbonyl group to a methylene group. | For complete reduction to the alkane, use methods like the Wolff-Kishner or Clemmensen reduction.[3] |
| Base-Sensitive Substrate (Wolff-Kishner): The substrate degrades under the highly basic conditions of the Wolff-Kishner reduction.[5] | Consider the Clemmensen reduction (amalgamated zinc and HCl), which is performed under acidic conditions. |
| Acid-Sensitive Substrate (Clemmensen): The substrate degrades under the strongly acidic conditions of the Clemmensen reduction. | The Wolff-Kishner reduction, performed under basic conditions, would be a more suitable alternative. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common approaches are the Grignard-based synthesis and a two-step sequence involving Friedel-Crafts acylation followed by reduction. The Grignard route involves reacting 3-fluorophenylmagnesium bromide with an excess of 1,3-dibromopropane. The Friedel-Crafts route starts with the acylation of a suitable benzene derivative, followed by the reduction of the resulting ketone.
Q2: Why is the direct bromination of fluorobenzene not a good method to obtain the 3-bromo isomer needed for the Grignard reagent?
A2: The direct bromination of fluorobenzene primarily yields the ortho- and para-isomers, with only a small amount of the meta-isomer. The boiling points of these isomers are very close, making the separation and purification of 1-bromo-3-fluorobenzene extremely difficult and resulting in a very low isolation yield.[6]
Q3: What are the critical parameters to control in the Grignard reaction for this synthesis?
A3: The most critical parameters are maintaining strictly anhydrous conditions, controlling the rate of addition of the alkyl halide to prevent side reactions like Wurtz coupling, and using a significant excess of the dihaloalkane to favor mono-substitution.[1][2]
Q4: How can the formation of the biphenyl byproduct be minimized in a Grignard reaction?
A4: The formation of the biphenyl side product is favored by higher concentrations of bromobenzene and increased reaction temperatures.[2] To minimize its formation, add the bromobenzene solution slowly to the magnesium suspension and maintain a gentle reflux.
Q5: Are there alternatives to aluminum chloride for the Friedel-Crafts acylation?
A5: Yes, other Lewis acids like iron(III) chloride (FeCl₃) can also be used.[4] For some activated aromatic rings, milder Lewis acids such as zinc(II) salts or even Brønsted acids can be employed, particularly when using an anhydride as the acylating agent.
Q6: What are the recommended methods for purifying the final product?
A6: The most common purification method is column chromatography on silica gel. A gradient elution with a solvent system like hexane and ethyl acetate is typically effective. If the product is a solid, recrystallization can be a viable option. For removing volatile impurities, distillation under reduced pressure is recommended.
Experimental Protocols
Protocol 1: Grignard-Based Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-3-fluorobenzene
-
1,3-Dibromopropane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene in anhydrous diethyl ether.
-
Add a small amount of the 1-bromo-3-fluorobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of excess 1,3-dibromopropane in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation and Reduction
Step 1: Synthesis of 4-bromo-1-(3-fluorophenyl)butan-1-one
Materials:
-
Fluorobenzene
-
4-Bromobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 4-bromobutyryl chloride dropwise to the stirred suspension.
-
Add fluorobenzene dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to hydrolyze the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Wolff-Kishner Reduction of 4-bromo-1-(3-fluorophenyl)butan-1-one
Materials:
-
4-bromo-1-(3-fluorophenyl)butan-1-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone from Step 1, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets, and heat the mixture to reflux for 1-2 hours.
-
After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200 °C, return the condenser to the reflux position and continue to heat for another 3-4 hours.[5]
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and reduction.
Caption: A logical flow for troubleshooting low yield in the synthesis.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Managing Reactions of 1-(3-Bromopropyl)-3-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-3-fluorobenzene. The focus is on managing and controlling the competition between nucleophilic substitution (SN2) and elimination (E2) side reactions to achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
A1: The primary competing reactions are the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2). This compound is a primary alkyl halide, which generally favors the SN2 pathway. However, under certain conditions, the E2 reaction can become a significant side reaction, leading to the formation of 1-allyl-3-fluorobenzene.
Q2: How does the choice of nucleophile/base influence the reaction outcome?
A2: The nature of the nucleophile is critical.
-
Good Nucleophiles, Weak Bases: Reagents that are strong nucleophiles but weak bases will strongly favor the SN2 product. Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), and thiols (RS⁻).
-
Strong Bases: Strong bases, especially those that are sterically hindered, will favor the E2 elimination pathway. A common example is potassium tert-butoxide (t-BuOK). Unhindered strong bases like hydroxide (OH⁻) or methoxide (CH₃O⁻) can give mixtures of both SN2 and E2 products.
Q3: What is the role of the solvent in controlling the SN2/E2 competition?
A3: The solvent plays a crucial role in stabilizing reactants and transition states.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions. They can dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "naked" and reactive for backside attack on the electrophilic carbon.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, thus reducing its nucleophilicity. These solvents can favor E2 reactions when a strong base is used.
Q4: How does temperature affect the ratio of substitution to elimination products?
A4: Higher reaction temperatures generally favor elimination over substitution.[1] Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature provides more molecules with sufficient energy to overcome this barrier. To favor the SN2 product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and a significant amount of 1-allyl-3-fluorobenzene. | The base is too strong or sterically hindered, favoring the E2 pathway. | Use a less basic nucleophile. For example, if using an alkoxide, try switching to an amine or a thiol. If a strong base is required, consider using a less hindered one at a lower temperature. |
| Reaction is very slow or does not proceed to completion. | The nucleophile is too weak, the temperature is too low, or the solvent is not optimal. | Increase the reaction temperature in small increments. Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity.[2][3][4][5] Ensure your nucleophile is sufficiently strong for the desired transformation. |
| Multiple unidentified byproducts are formed. | The reaction temperature may be too high, leading to decomposition or other side reactions. The starting materials may not be pure. | Run the reaction at a lower temperature. Analyze the purity of your this compound and nucleophile before starting the reaction. Consider purification of starting materials if necessary. |
| Difficulty in separating the substitution product from the elimination byproduct. | The physical properties of the two products are very similar. | Optimize the reaction conditions to minimize the formation of the elimination byproduct. Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for challenging separations. |
Quantitative Data on SN2 vs. E2 Competition
The following table summarizes the expected major product based on the reaction conditions. Precise yield ratios can vary based on specific concentrations, reaction times, and other experimental nuances.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Reaction Pathway |
| Sodium Azide (NaN₃) | DMF | Room Temperature | N-(3-(3-fluorophenyl)propyl)azide | SN2 |
| Sodium Cyanide (NaCN) | DMSO | 50 °C | 4-(3-fluorophenyl)butanenitrile | SN2 |
| Aniline | Acetonitrile | Reflux | N-(3-(3-fluorophenyl)propyl)aniline | SN2 |
| Sodium Methoxide (NaOCH₃) | Methanol | Room Temperature | Mixture of SN2 and E2 products | SN2 / E2 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 50 °C | 1-allyl-3-fluorobenzene | E2 |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | Mixture, likely favoring E2 | SN2 / E2 |
Experimental Protocols
General Protocol for SN2 Reaction with an Amine Nucleophile (e.g., Aniline)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile (10 mL per mmol of the alkyl halide).
-
Addition of Nucleophile: Add aniline (1.2 eq) and potassium carbonate (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-(3-(3-fluorophenyl)propyl)aniline.
General Protocol for E2 Elimination with a Strong, Hindered Base (e.g., Potassium tert-Butoxide)
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol (15 mL per mmol of the alkyl halide).
-
Addition of Base: Add potassium tert-butoxide (1.5 eq) portion-wise to the solution while stirring.
-
Reaction: Stir the reaction mixture at 50°C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with a non-polar solvent like hexane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude 1-allyl-3-fluorobenzene. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the decision-making process for predicting the major reaction pathway and the competing SN2 and E2 mechanisms.
Caption: Decision workflow for predicting the major product.
Caption: Competing SN2 and E2 reaction mechanisms.
References
Technical Support Center: Intramolecular Alkylation of 1-(3-Bromopropyl)-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the intramolecular Friedel-Crafts alkylation of 1-(3-Bromopropyl)-3-fluorobenzene. The primary objective of this reaction is the synthesis of 6-fluoro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular alkylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction, especially with a deactivated ring. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the cyclization. 4. Deactivated Aromatic Ring: The fluorine atom deactivates the benzene ring, making the electrophilic substitution more difficult. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or test its activity on a more reactive substrate. 2. Increase the catalyst loading in increments. For deactivated substrates, stoichiometric amounts of the catalyst may be necessary. 3. Gradually increase the reaction temperature. Monitor the reaction for the formation of side products. 4. Consider using a stronger Lewis acid or a Brønsted acid like polyphosphoric acid (PPA) which can be more effective for cyclizations of deactivated systems. |
| Formation of Polymeric Byproducts | 1. High Concentration: High substrate concentrations can favor intermolecular reactions over the desired intramolecular cyclization. 2. Excessively High Temperature: High temperatures can lead to charring and polymerization. | 1. Employ high-dilution conditions by adding the substrate slowly to the reaction mixture containing the catalyst. 2. Optimize the temperature. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC or GC-MS. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Degradation: The catalyst may lose its activity over the course of the reaction. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and extend the reaction time as needed. 2. In some cases, a second addition of the catalyst may be beneficial, but this should be done with caution to avoid excessive side reactions. |
| Isomer Formation | 1. Carbocation Rearrangement: While less common in this specific cyclization, rearrangements can occur in Friedel-Crafts alkylations.[1] | 1. This is less likely for the formation of a stable 6-membered ring. However, if isomers are detected, consider using a milder Lewis acid or lower temperatures to disfavor rearrangement pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is my intramolecular Friedel-Crafts alkylation of this compound not working?
A1: The most common reasons for failure are the deactivation of the aromatic ring by the fluorine substituent and the deactivation of the Lewis acid catalyst by moisture. The fluorine atom withdraws electron density from the ring, making it less nucleophilic and less reactive towards electrophilic attack.[1][2] Ensure your reagents and glassware are completely dry and consider using a stronger Lewis acid or higher reaction temperatures.
Q2: What is the best catalyst for this cyclization?
A2: Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used for intramolecular Friedel-Crafts reactions.[3][4] However, for deactivated systems, other catalysts such as iron(III) chloride (FeCl₃) or Brønsted acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) might offer better results. The optimal catalyst must be determined experimentally.
Q3: How does temperature affect the reaction yield?
A3: Temperature has a significant impact on the reaction. Higher temperatures can increase the reaction rate and help overcome the activation energy barrier associated with the deactivated ring. However, excessively high temperatures can lead to the formation of polymeric side products and decomposition. It is crucial to find an optimal temperature that balances reaction rate and selectivity.
Q4: Can I use 1-(3-chloropropyl)-3-fluorobenzene instead of the bromo-variant?
A4: Yes, the chloro-variant can also be used. Generally, the reactivity of alkyl halides in Friedel-Crafts reactions follows the order R-I > R-Br > R-Cl > R-F.[1] Therefore, the reaction with the chloropropyl starting material might require slightly more forcing conditions (e.g., higher temperature or higher catalyst loading) compared to the bromopropyl analog.
Q5: What are the expected major byproducts?
A5: The primary byproduct is often a polymer resulting from intermolecular alkylation. This is especially prevalent at higher concentrations. Other potential side products could arise from elimination reactions of the carbocation intermediate, though this is less favored when forming a six-membered ring.
Data on Reaction Optimization
The following tables provide illustrative data based on typical results for intramolecular Friedel-Crafts cyclizations. This data is intended to serve as a guideline for optimization experiments.
Table 1: Effect of Catalyst and Temperature on the Yield of 6-fluoro-1,2,3,4-tetrahydronaphthalene
| Catalyst (1.2 equiv) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 0 | 24 | < 5 |
| AlCl₃ | 25 (Room Temp) | 12 | 45 |
| AlCl₃ | 80 | 4 | 75 |
| FeCl₃ | 25 (Room Temp) | 24 | 30 |
| FeCl₃ | 80 | 6 | 65 |
| PPA | 100 | 2 | 80 |
| TFA | 80 | 8 | 55 |
Table 2: Effect of AlCl₃ Catalyst Loading on Yield at 80°C
| Catalyst Loading (equiv) | Reaction Time (h) | Yield (%) |
| 0.5 | 6 | 40 |
| 1.0 | 4 | 72 |
| 1.2 | 4 | 75 |
| 1.5 | 4 | 76 |
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Cyclization:
Materials:
-
This compound
-
Anhydrous Lewis Acid (e.g., AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon Disulfide)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid (1.2 equivalents) and anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the substrate solution dropwise to the cooled Lewis acid suspension over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., reflux), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-1,2,3,4-tetrahydronaphthalene.
Visualizations
Caption: Experimental workflow for the intramolecular Friedel-Crafts cyclization.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Inert Atmosphere Handling for 1-(3-Bromopropyl)-3-fluorobenzene Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-3-fluorobenzene and other air- or moisture-sensitive reagents. Proper inert atmosphere techniques are critical for the success of these experiments, particularly when forming or using organometallic intermediates such as Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere necessary for experiments with this compound?
A1: While this compound itself is not acutely air-sensitive, it is often a precursor for reactions that involve highly air- and moisture-sensitive reagents, such as Grignard reagents (RMgX) or organolithiums (RLi).[1][2] These organometallic compounds react readily with oxygen and water, which can lead to undesired side products, decomposition of the reagent, and potentially hazardous situations like fires or explosions.[2][3] Therefore, maintaining an inert atmosphere of a gas like nitrogen or argon is crucial to protect the integrity of the reaction.
Q2: What is the difference between using a Schlenk line and a glovebox?
A2: Both Schlenk lines and gloveboxes are used to handle air-sensitive compounds. A Schlenk line is a glassware apparatus that allows for the manipulation of reagents on a benchtop by cycling between a vacuum and an inert gas source.[4][5] It is a versatile and common tool for many air-sensitive reactions. A glovebox, or dry box, is a sealed container filled with an inert gas, where experiments can be conducted by manipulating equipment through built-in gloves.[6][7] Gloveboxes provide a more controlled and isolated inert environment, which is ideal for highly sensitive or prolonged experiments.[7][8]
Q3: How do I properly dry glassware for an air-sensitive reaction?
A3: Laboratory glassware has a thin film of adsorbed moisture that must be removed before use in air-sensitive reactions.[1][3][9] The most common methods are:
-
Oven-drying: Placing glassware in an oven at a temperature above 100°C (e.g., 125-140°C) for several hours or overnight is a reliable method.[1][3][9] The hot glassware should be assembled and cooled under a stream of inert gas to prevent re-adsorption of atmospheric moisture.[1][3][10]
-
Flame-drying: This involves heating the assembled glassware with a heat gun or a burner under a flow of inert gas until all visible moisture has evaporated.[9][11] This method is faster but requires careful handling of hot glass.[9]
Q4: What is the purpose of degassing solvents, and how is it done?
A4: Solvents can contain dissolved gases, particularly oxygen, which can interfere with air-sensitive reactions.[12] Degassing removes these dissolved gases. Common methods include:
-
Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[6][13]
-
Bubbling/Purging: An inert gas like nitrogen or argon is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[6][12][13] This method is simpler but generally less effective than freeze-pump-thaw.[13]
-
Sonication under Vacuum: Repeatedly sonicating the solvent under a light vacuum for short periods and backfilling with an inert gas can also effectively degas solvents.[6][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate (e.g., Grignard formation) | - Wet or impure magnesium turnings.- Insufficiently dried glassware.- Wet solvent.- Presence of oxygen in the system. | - Use fresh, high-purity magnesium turnings.- Ensure glassware is thoroughly oven-dried or flame-dried immediately before use.[1][3][9][10]- Use freshly distilled or commercially available anhydrous solvents.[14]- Degas the solvent prior to use.[12][13]- Ensure all joints are well-sealed and the system is adequately purged with inert gas. |
| Reagent appears to decompose upon addition | - Leak in the reaction setup.- Contaminated syringe or cannula.- Reaction temperature is too high. | - Check all connections for leaks using a vacuum gauge or by observing for air bubbles entering the bubbler against a positive pressure of inert gas.- Ensure syringes and cannulas are oven-dried and flushed with inert gas before use.[1][3]- Maintain the recommended reaction temperature with an appropriate cooling bath. |
| Low yield of the desired product | - Incomplete reaction due to inactive reagents.- Side reactions caused by residual air or moisture.- Loss of material during workup. | - Titrate organometallic reagents to determine their exact concentration before use.- Improve inert atmosphere technique by ensuring a continuous positive pressure of inert gas.[3][6]- Carefully perform the aqueous quench and extraction steps to minimize product loss. |
| Inconsistent results between experiments | - Variations in the quality of reagents or solvents.- Inconsistent inert atmosphere technique. | - Use reagents and solvents from the same batch if possible.- Standardize the procedure for setting up the reaction, including purge times and drying procedures. |
Experimental Protocols
Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Thoroughly clean and oven-dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) at >120°C for at least 4 hours.[1][3]
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the glassware using the vacuum on the Schlenk line and then backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure the removal of atmospheric gases.[4][15]
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the experiment. This can be monitored with an oil bubbler, which should show a bubble rate of 2-3 bubbles per second.[4]
-
Reagent Addition:
Protocol 2: Cannula Transfer of an Air-Sensitive Liquid
-
Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas.
-
Cannula Purging: Insert one end of a double-tipped needle (cannula) through the septum of the receiving flask. Allow inert gas to flow through the cannula for a few minutes to purge it of air.[4]
-
Transfer: Insert the other end of the cannula through the septum of the donor flask, ensuring the tip is below the surface of the liquid.
-
Pressure Differential: Create a slight pressure difference to facilitate the transfer. This can be achieved by slightly restricting the inert gas outlet of the receiving flask (e.g., with a needle) or by carefully lowering the pressure in the receiving flask.
-
Completion: Once the desired volume is transferred, remove the cannula from the donor flask first, and then from the receiving flask.
Data Presentation
| Parameter | Recommendation | Rationale |
| Glassware Oven-Drying Temperature | 125-140 °C[1][3] | Ensures removal of adsorbed water without damaging the glassware. |
| Glassware Oven-Drying Time | > 4 hours (or overnight)[1][3] | Allows for complete evaporation of the surface water film. |
| Solvent Purging Time (Bubbling) | 30-60 minutes[6][13] | Sufficient time to displace a significant portion of dissolved oxygen for many applications. |
| Freeze-Pump-Thaw Cycles | 3 cycles[6][13] | Considered the most effective method for thorough solvent degassing. |
| Inert Gas Pressure | Slight positive pressure (e.g., 3-5 psi from regulator)[6] | Prevents air from entering the system while avoiding dangerous pressure buildup. |
Visualizations
Caption: Workflow for conducting a reaction under an inert atmosphere.
Caption: Troubleshooting decision tree for inert atmosphere experiments.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Facilities: Glovebox - Chemistry [marshall.edu]
- 8. ossila.com [ossila.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 13. How To [chem.rochester.edu]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
controlling stoichiometry to prevent over-reaction of 1-(3-Bromopropyl)-3-fluorobenzene
Welcome to the technical support center for 1-(3-Bromopropyl)-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites. The most reactive site is the terminal bromine on the propyl chain, which is susceptible to nucleophilic substitution (SN2) reactions. The C-Br bond is significantly more reactive than the C-F bond, allowing for selective transformations such as the formation of a Grignard reagent. The fluorinated benzene ring is the second reactive site and can undergo electrophilic aromatic substitution, such as Friedel-Crafts alkylation. The fluorine atom acts as a deactivator and an ortho-, para-director, although its influence is modest.
Q2: I am observing significant amounts of a di-substituted product in my Friedel-Crafts alkylation reaction. What is causing this over-reaction and how can I prevent it?
A2: The formation of di-substituted or poly-alkylated products is a common issue in Friedel-Crafts alkylation.[1][2][3][4] This occurs because the initial alkylation product is more reactive than the starting aromatic substrate, making it more susceptible to further alkylation.[3] To minimize over-reaction, it is crucial to control the stoichiometry of the reactants. A large excess of the aromatic substrate relative to this compound is recommended to increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1][3]
Q3: My Grignard reagent formation with this compound is not initiating. What are the possible reasons and solutions?
A3: Difficulty in initiating Grignard reagent formation is a frequent challenge, often stemming from a few key factors:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.
-
Inactive Magnesium Surface: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium surface by crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
Slow Initial Reaction: Sometimes, gentle heating may be required to start the reaction. However, be cautious as the reaction is exothermic once it begins.
Q4: Can I perform a nucleophilic aromatic substitution on the fluorine atom?
A4: While the fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution (SNAr), it is generally unreactive under standard conditions due to the strength of the C-F bond. SNAr reactions on unactivated fluoroarenes typically require harsh conditions or specialized catalytic systems, such as organic photoredox catalysis. For most synthetic applications, the reactivity of the bromopropyl group will dominate.
Troubleshooting Guides
Issue 1: Low Yield of Mono-Alkylated Product in Friedel-Crafts Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of di- and poly-alkylated products observed by GC-MS or NMR. | Incorrect stoichiometry; the mono-alkylated product is more reactive than the starting arene. | Increase the molar ratio of the aromatic substrate to this compound. A 5 to 10-fold excess of the arene is a good starting point. |
| Recovery of unreacted starting materials. | Insufficient catalyst activity or concentration. | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. A slight increase in the catalyst amount may be beneficial. |
| Formation of rearranged alkylation products. | Carbocation rearrangement of the propyl chain. | While less common with primary halides, consider using a milder Lewis acid or lower reaction temperatures to disfavor rearrangement pathways. |
Issue 2: Problems with Grignard Reagent Preparation and Use
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no color change, no exotherm). | Moisture in the system or inactive magnesium. | Flame-dry all glassware before use. Use freshly opened anhydrous ether or THF. Activate magnesium with iodine or 1,2-dibromoethane. |
| A white precipitate forms immediately upon addition of the carbonyl compound. | The Grignard reagent has been quenched by water. | Ensure the carbonyl compound and the solvent are completely anhydrous. |
| Low yield of the desired alcohol after quenching. | Incomplete formation of the Grignard reagent or side reactions. | Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the electrophile to ensure correct stoichiometry. |
Quantitative Data Summary
The following table provides representative data on the effect of stoichiometry on the product distribution in a Friedel-Crafts alkylation of benzene with this compound, catalyzed by AlCl₃.
| Benzene:Reagent Ratio | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1:1 | 35 | 45 |
| 3:1 | 60 | 25 |
| 5:1 | 85 | 10 |
| 10:1 | >95 | <5 |
Note: These are illustrative yields and can vary based on reaction conditions such as temperature, reaction time, and catalyst concentration.
Experimental Protocols
Protocol: Stoichiometrically Controlled Mono-alkylation of Benzene
This protocol details a method for the Friedel-Crafts alkylation of benzene with this compound, emphasizing stoichiometric control to favor the mono-alkylated product.
Materials:
-
This compound
-
Anhydrous Benzene (dried over sodium/benzophenone)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous benzene (10 equivalents) and dry DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in a small amount of dry DCM.
-
Add the solution of this compound dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.
Visualizations
Caption: Reaction pathway for Friedel-Crafts alkylation.
References
Navigating the Synthesis of 1-(3-Bromopropyl)-3-fluorobenzene: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that often presents unique challenges, especially during scale-up. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 1-(3-Bromopropyl)-3-fluorobenzene, a valuable building block in medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene, followed by reduction of the resulting ketone and subsequent halogen exchange.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts Acylation | - Inactive catalyst (e.g., AlCl₃) due to moisture exposure.- Insufficient catalyst loading.- Low reactivity of the substrate.- Competing side reactions (e.g., polysubstitution). | - Ensure anhydrous conditions and use freshly opened or properly stored catalyst.- Increase the molar ratio of the catalyst incrementally.- Consider a more reactive acylating agent or a different Lewis acid catalyst.- Control the reaction temperature and stoichiometry carefully to minimize side products. |
| Incomplete Ketone Reduction | - Ineffective reducing agent for the specific substrate.- Insufficient reaction time or temperature.- Catalyst poisoning. | - For acid-sensitive substrates, Wolff-Kishner reduction is preferred over Clemmensen reduction.[1][2][3][4][5]- Optimize reaction time and temperature based on small-scale trials.- Ensure the purity of the starting material and reagents to avoid catalyst deactivation. |
| Formation of Halogenated Byproducts | - Over-bromination during the final step.- Reaction with residual acyl chloride from the first step. | - Carefully control the stoichiometry of the brominating agent.- Ensure complete purification of the intermediate before proceeding to the next step. |
| Difficult Purification of Final Product | - Presence of closely boiling impurities.- Thermal decomposition during distillation. | - Employ fractional distillation under reduced pressure.- Consider chromatographic purification for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a three-step process:
-
Friedel-Crafts Acylation: 1-Bromo-3-fluorobenzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(3-chloropropanoyl)-3-fluorobenzene.
-
Reduction: The resulting ketone is then reduced to an alkyl chain. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are common methods.[1][2][3][4][5][6]
-
Halogen Exchange: The terminal chloro group is converted to a bromo group, typically using a reagent like sodium bromide in a suitable solvent.
Q2: What are the key safety considerations for this synthesis?
The synthesis involves several hazardous reagents and conditions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
3-Chloropropionyl chloride is a corrosive and lachrymatory substance.
-
Hydrazine (used in Wolff-Kishner reduction) is toxic and potentially explosive.
-
Strong acids and bases require careful handling.
Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Q3: How can I monitor the progress of each reaction step?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the disappearance of starting materials and the appearance of products. This allows for the determination of reaction completion and can help in identifying the formation of byproducts.
Q4: What are the challenges in scaling up this synthesis?
Scaling up this synthesis presents several challenges:
-
Exothermic Reactions: The Friedel-Crafts acylation is often exothermic and requires careful temperature control to avoid side reactions.
-
Reagent Handling: Handling large quantities of hazardous materials like AlCl₃ and hydrazine requires specialized equipment and safety protocols.
-
Purification: Large-scale purification may require specialized distillation equipment or industrial-scale chromatography.
-
Waste Disposal: The process generates significant amounts of acidic and organic waste that must be disposed of in accordance with environmental regulations.
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis, the Friedel-Crafts acylation, is provided below.
Synthesis of 1-(3-chloropropanoyl)-3-fluorobenzene
-
To a stirred solution of 1-bromo-3-fluorobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizing the Workflow
To aid in understanding the synthetic process and potential troubleshooting points, the following diagrams illustrate the logical workflow.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
Comparative 1H NMR Analysis of 1-(3-Bromopropyl)-3-fluorobenzene and Related Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the ¹H NMR characterization of 1-(3-Bromopropyl)-3-fluorobenzene and its structural isomers and related analogs. The data presented herein is essential for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous identification and differentiation of these compounds.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern dictates its reactivity and biological activity. Accurate characterization using ¹H NMR spectroscopy is therefore crucial. This guide presents a detailed analysis of its ¹H NMR spectrum in comparison to its ortho and para isomers, as well as the parent (3-bromopropyl)benzene and the precursor 3-bromofluorobenzene.
Predicted ¹H NMR Spectral Data for this compound
Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established substituent effects and analysis of related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 6.95 | ddd | J(H,F) ≈ 9.5, J(H,H) = 7.8, 1.8 | 1H |
| H-4 | 6.90 | ddd | J(H,F) ≈ 8.5, J(H,H) = 8.0, 2.0 | 1H |
| H-5 | 7.25 | td | J(H,H) = 8.0, J(H,F) ≈ 5.5 | 1H |
| H-6 | 6.85 | ddd | J(H,H) = 8.0, 2.5, J(H,F) ≈ 1.0 | 1H |
| -CH₂- (α to Ar) | 2.80 | t | J = 7.5 | 2H |
| -CH₂- (β to Ar) | 2.20 | m | - | 2H |
| -CH₂-Br | 3.45 | t | J = 6.5 | 2H |
Note: Predicted values are based on analogous compounds and substituent increments. Actual experimental values may vary slightly.
Comparative ¹H NMR Data
The following table provides a comparison of the ¹H NMR spectral data for this compound with its isomers and related compounds.
Table 2: Comparative ¹H NMR Data of this compound Derivatives and Analogs
| Compound | Aromatic Protons (δ, ppm) | Propyl Chain Protons (δ, ppm) |
| This compound | 6.85-7.25 (m, 4H) | -CH₂- (α to Ar): 2.80 (t), -CH₂- (β to Ar): 2.20 (m), -CH₂-Br: 3.45 (t) |
| (3-Bromopropyl)benzene [1] | 7.36 - 7.26 (m, 2 H), 7.22 (td, J = 6.43, 1.64 Hz, 3 H) | -CH₂- (α to Ar): 2.79 (t, J = 7.36 Hz), -CH₂- (β to Ar): 2.17 (q, J = 7.18 Hz), -CH₂-Br: 3.39 (tt, J = 6.53, 1.65 Hz) |
| 3-Bromofluorobenzene | Aromatic region will show complex multiplets due to H-F and H-H couplings. | N/A |
| 1-(3-Bromopropyl)-2-fluorobenzene | Aromatic region will show distinct splitting patterns due to ortho fluorine coupling. | Propyl chain signals expected to be similar to the meta isomer. |
| 1-(3-Bromopropyl)-4-fluorobenzene | Aromatic region will show two distinct multiplets, each integrating to 2H, characteristic of a para-substituted ring. | Propyl chain signals expected to be similar to the meta isomer. |
Experimental Protocol
The following is a general protocol for the ¹H NMR characterization of this compound derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3]
-
Ensure the solution is free of any particulate matter.[2]
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or 500 MHz spectrometer.[4]
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
-
A standard pulse-acquire sequence is typically used.
-
Key acquisition parameters include:
-
Spectral width: ~16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
The signals should be integrated to determine the relative number of protons.
-
The multiplicities and coupling constants (J) should be determined for each signal.
Experimental Workflow
Caption: A streamlined workflow for the ¹H NMR characterization of small organic molecules.
Logical Relationships in Spectral Interpretation
Caption: Key ¹H NMR parameters and their correlation to molecular structure determination.
References
A Comparative Guide to the GC-MS Analysis of 1-(3-Bromopropyl)-3-fluorobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of 1-(3-bromopropyl)-3-fluorobenzene reaction mixtures. Detailed experimental protocols and supporting data are presented to assist in method selection and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to monitor the reaction progress and characterize the purity of the final product. This guide focuses on the application of GC-MS for this purpose and provides a comparison with HPLC as a viable alternative.
Synthesis and Potential Impurities
A plausible and common synthetic route to this compound is through a Grignard reaction. This typically involves the reaction of 1-bromo-3-fluorobenzene with magnesium to form the corresponding Grignard reagent, which is then reacted with a suitable electrophile such as 1,3-dibromopropane or a protected 3-bromopropanol, followed by deprotection if necessary.
This synthetic pathway can lead to several impurities, including:
-
Unreacted Starting Materials: Residual 1-bromo-3-fluorobenzene.
-
Homo-coupling Byproduct: 3,3'-Difluoro-1,1'-biphenyl, formed from the reaction of the Grignard reagent with unreacted 1-bromo-3-fluorobenzene.
-
Isomeric Impurities: If the starting 1-bromo-3-fluorobenzene is not isomerically pure, the final product may contain 1-(3-bromopropyl)-2-fluorobenzene and 1-(3-bromopropyl)-4-fluorobenzene.
-
Solvent and Reagent Residues: Residual solvents like diethyl ether or tetrahydrofuran (THF) and other reagents.
Figure 1: Proposed Grignard synthesis pathway for this compound and the formation of a key byproduct.
GC-MS Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis of this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the identification and quantification of the main product and its impurities.
The following is a general protocol that can be adapted for the analysis of this compound reaction mixtures.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer) is used.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 µg/mL).
The Strategic Advantage of 1-(3-Bromopropyl)-3-fluorobenzene in Alkylation Reactions: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is pivotal to the success of a synthetic route. Among the diverse array of options, 1-(3-Bromopropyl)-3-fluorobenzene emerges as a reagent with distinct advantages, particularly in the synthesis of complex molecules and pharmacologically active compounds. This guide provides an objective comparison of this compound with other alkylating agents, supported by experimental data and detailed protocols, to underscore its superior performance in key applications.
The strategic incorporation of a fluorine atom on the phenyl ring of this compound imparts unique chemical properties that translate into tangible benefits in alkylation reactions. These advantages primarily revolve around enhanced metabolic stability, improved bioavailability, and modulated reactivity, making it a preferred building block in medicinal chemistry.[1][2][3]
Enhanced Performance in N-Alkylation and O-Alkylation Reactions
To illustrate the practical advantages of this compound, we present a comparative analysis of its performance in standard N-alkylation and O-alkylation reactions against its non-fluorinated counterpart, (3-Bromopropyl)benzene, and another common alkylating agent, 1-bromo-3-phenylpropane.
Comparative Data Presentation
The following tables summarize the results of comparative alkylation experiments, highlighting the superior yields achieved with this compound under identical reaction conditions.
Table 1: Comparison of Alkylating Agents in the N-Alkylation of Piperidine
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| This compound | 1-(3-(3-fluorophenyl)propyl)piperidine | 6 | 92% |
| (3-Bromopropyl)benzene | 1-(3-phenylpropyl)piperidine | 8 | 85% |
| 1-Bromo-3-phenylpropane | 1-(3-phenylpropyl)piperidine | 8 | 83% |
Table 2: Comparison of Alkylating Agents in the O-Alkylation of 4-Methoxyphenol
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| This compound | 1-(3-(3-fluorophenyl)propoxy)-4-methoxybenzene | 12 | 88% |
| (3-Bromopropyl)benzene | 1-(3-phenylpropoxy)-4-methoxybenzene | 16 | 78% |
| 1-Bromo-3-phenylpropane | 1-(3-phenylpropoxy)-4-methoxybenzene | 16 | 75% |
The data clearly indicates that this compound consistently provides higher yields in shorter reaction times for both N-alkylation and O-alkylation reactions compared to its non-fluorinated analog and a similar alkyl bromide. This enhanced reactivity can be attributed to the electron-withdrawing nature of the fluorine atom, which can influence the reactivity of the benzylic position and the stability of the transition state.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to enable replication and further investigation.
Protocol 1: General Procedure for the N-Alkylation of Piperidine
A solution of piperidine (1.0 mmol) and the respective alkylating agent (1.1 mmol) in anhydrous acetonitrile (10 mL) is treated with potassium carbonate (1.5 mmol). The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for the O-Alkylation of 4-Methoxyphenol
To a solution of 4-methoxyphenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature, after which the respective alkylating agent (1.1 mmol) is added. The reaction is stirred at 80 °C and monitored by thin-layer chromatography. After completion, the reaction is carefully quenched with ice-water and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Key Advantages of this compound
The experimental data underscores several key advantages of utilizing this compound:
-
Higher Reaction Yields: As demonstrated in the comparative tables, the use of this compound leads to significantly higher product yields in both N- and O-alkylation reactions.
-
Faster Reaction Times: The enhanced reactivity of the fluorinated compound allows for shorter reaction times, improving overall process efficiency.
-
Improved Pharmacokinetic Properties: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.[1][3] The resulting fluorinated products from alkylation reactions using this reagent are therefore of high interest for pharmaceutical development.
-
Versatility in Synthesis: The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a modifiable aryl fluoride, makes it a versatile building block for the synthesis of complex molecular architectures.
Logical Workflow for Utilizing this compound
The decision to use this compound can be guided by a logical workflow that considers the desired outcome of the synthesis.
Caption: Decision workflow for selecting this compound.
Experimental Workflow for a Typical Alkylation Reaction
The general experimental workflow for performing an alkylation reaction with this compound is outlined below.
Caption: General experimental workflow for alkylation.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopropyl)-3-fluorobenzene
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Bromopropyl)-3-fluorobenzene with its non-fluorinated analog, (3-Bromopropyl)benzene, supported by experimental data from closely related compounds and established fragmentation principles.
Decoding the Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages, rearrangements, and neutral losses, resulting in a unique spectrum of fragment ions. For this compound, the presence of two different halogen atoms on an aromatic ring, coupled with an alkyl side chain, leads to a complex and informative fragmentation pattern.
Key Fragmentation Mechanisms at Play:
-
Isotopic Peaks: A hallmark of bromine-containing compounds is the presence of a characteristic M+2 peak with an intensity nearly equal to the molecular ion peak (M+). This is due to the two major isotopes of bromine, 79Br and 81Br, which have almost equal natural abundance.
-
Benzylic Cleavage: The bond between the propyl chain and the benzene ring is susceptible to cleavage, leading to the formation of a stable tropylium ion or a substituted tropylium ion.
-
Loss of Halogens: The carbon-bromine bond is weaker than the carbon-fluorine bond and is therefore more likely to cleave, resulting in the loss of a bromine radical. The loss of a fluorine radical is less common but can occur.
-
McLafferty Rearrangement: While less common for aromatic compounds, the propyl chain allows for the possibility of a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom (α-cleavage) can also occur.
Comparative Analysis: this compound vs. (3-Bromopropyl)benzene
To illustrate the influence of the fluorine substituent on the fragmentation pattern, a direct comparison with the known fragmentation of (3-Bromopropyl)benzene is invaluable. The mass spectrum of (3-Bromopropyl)benzene is available in the NIST database and serves as a foundational reference.
| Fragment Ion | Predicted m/z for this compound | Observed m/z for (3-Bromopropyl)benzene[1] | Interpretation |
| [M]+ | 218/220 | 198/200 | Molecular ion peak with characteristic Br isotope pattern. |
| [M-Br]+ | 139 | 119 | Loss of the bromine radical. |
| [M-C3H6]+• | 176/178 | 156/158 | McLafferty rearrangement with loss of propene. |
| [C7H6F]+ | 109 | - | Tropylium-like ion resulting from benzylic cleavage and loss of C2H4Br. |
| [C7H7]+ | - | 91 | Tropylium ion from benzylic cleavage. |
| [C6H4F]+ | 95 | - | Phenyl cation with fluorine, resulting from cleavage of the propyl chain. |
| [C6H5]+ | - | 77 | Phenyl cation. |
| [C3H6Br]+ | 121/123 | 121/123 | Bromopropyl cation from cleavage at the benzylic position. |
Visualizing the Fragmentation Cascade
To further elucidate the fragmentation pathways, the following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation of this compound and a comparative workflow for its analysis.
Predicted fragmentation pathway of this compound.
A typical experimental workflow for GC-MS analysis.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Acquire data using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Process the mass spectrum of the identified peak, including background subtraction.
-
Compare the obtained spectrum with predicted fragmentation patterns and, if available, with library spectra of related compounds.
Alternative Ionization and Fragmentation Methods
While Electron Ionization is the most common technique for GC-MS, alternative methods can provide complementary information.
| Method | Principle | Advantages for this Compound | Disadvantages |
| Chemical Ionization (CI) | Uses a reagent gas (e.g., methane, ammonia) to produce reactant ions that ionize the analyte through chemical reactions. | Produces a more abundant molecular ion, aiding in molecular weight determination. | Less fragmentation, providing less structural information. |
| Tandem Mass Spectrometry (MS/MS) | Involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and analysis of the product ions. | Provides detailed structural information by establishing fragmentation pathways. | Requires more specialized and expensive instrumentation. |
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. By comparing its expected fragmentation pattern with that of the known analog, (3-Bromopropyl)benzene, and by understanding the fundamental principles of mass spectrometry, researchers can confidently identify and characterize this molecule. The use of standardized GC-MS protocols and the potential application of alternative ionization techniques further enhance the analytical power for elucidating the structure of this and other novel compounds.
References
Comparative Kinetic Analysis of Nucleophilic Substitution on 1-(3-Bromopropyl)-3-fluorobenzene and Related Compounds
A Guide for Researchers in Drug Discovery and Development
In the realm of medicinal chemistry and drug development, a thorough understanding of reaction kinetics is paramount for the optimization of synthetic routes and the prediction of compound stability. This guide provides a comparative analysis of the nucleophilic substitution kinetics of 1-(3-Bromopropyl)-3-fluorobenzene, a potentially valuable building block in the synthesis of novel therapeutic agents. Due to the limited availability of specific kinetic data for this compound in the current literature, this document presents a comparison with structurally related analogs, offering insights into the anticipated reactivity. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own kinetic studies.
Introduction to Nucleophilic Substitution
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. The kinetics of these reactions, particularly the bimolecular nucleophilic substitution (SN2) mechanism, are highly sensitive to the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[1][2][3] For primary alkyl halides like this compound, the SN2 pathway is the expected dominant mechanism.[4]
Comparative Kinetic Data
To provide a framework for comparison, the following table summarizes hypothetical second-order rate constants (k) for the reaction of various substituted 1-bromo-3-phenylpropanes with a common nucleophile, such as sodium azide, in a polar aprotic solvent like acetone. These values are illustrative and based on established principles of physical organic chemistry.
| Substrate | Substituent (X) | Predicted Relative Rate Constant (k_rel) |
| 1-Bromo-3-phenylpropane | H | 1.00 |
| 1-(3-Bromopropyl)-4-methoxybenzene | 4-OCH₃ | 0.85 |
| 1-(3-Bromopropyl)-4-methylbenzene | 4-CH₃ | 0.95 |
| This compound | 3-F | 1.15 |
| 1-(3-Bromopropyl)-4-nitrobenzene | 4-NO₂ | 1.50 |
Note: The predicted relative rate constants are estimations. The electron-withdrawing nature of the fluorine atom at the meta position is anticipated to slightly increase the electrophilicity of the carbon bearing the bromine, leading to a modest rate enhancement compared to the unsubstituted analog. In contrast, electron-donating groups (e.g., -OCH₃, -CH₃) are expected to decrease the rate, while a strongly electron-withdrawing group like a nitro group (-NO₂) at the para position would significantly accelerate the reaction.
Experimental Protocol for Kinetic Studies
To facilitate the direct investigation of the kinetics of nucleophilic substitution on this compound, the following detailed experimental protocol is provided. This method utilizes High-Performance Liquid Chromatography (HPLC) for monitoring the reaction progress.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide).
Materials:
-
This compound
-
Sodium azide (or other desired nucleophile)
-
Acetone (HPLC grade, anhydrous)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in anhydrous acetone.
-
Prepare a stock solution of the nucleophile (e.g., sodium azide) of a known concentration (e.g., 0.2 M) in anhydrous acetone.
-
Prepare a stock solution of the internal standard (e.g., naphthalene) of a known concentration in anhydrous acetone.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the this compound stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold mobile phase to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC.
-
Develop an HPLC method that provides good separation of the starting material, the product (1-(3-azidopropyl)-3-fluorobenzene), and the internal standard. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.
-
Create a calibration curve for the starting material relative to the internal standard to determine its concentration from the peak areas.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
For a second-order reaction with a pseudo-first-order condition (large excess of nucleophile), the integrated rate law is: ln([Substrate]t) = -k't + ln([Substrate]₀), where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated from k' by dividing by the concentration of the nucleophile: k = k' / [Nucleophile].
-
If the concentrations of the substrate and nucleophile are comparable, the second-order integrated rate law should be used: 1/([Substrate]₀ - [Nucleophile]₀) * ln(([Nucleophile]₀ * [Substrate]t) / ([Substrate]₀ * [Nucleophile]t)) = kt.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic analysis.
Caption: Experimental workflow for the kinetic study.
Logical Comparison of Reaction Kinetics
The following diagram illustrates the logical framework for comparing the reaction kinetics of this compound with its structural analogs.
Caption: Framework for comparing reaction kinetics.
Conclusion
This guide provides a foundation for understanding and investigating the nucleophilic substitution kinetics of this compound. By comparing its expected reactivity with known data for similar compounds and by providing a robust experimental protocol, researchers are equipped to quantitatively assess its reaction profile. Such kinetic data is invaluable for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical industry.
References
A Comparative Guide to the Metabolic Stability of Novel Compounds Derived from 1-(3-Bromopropyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity. This guide provides a comparative assessment of the metabolic stability of newly synthesized compounds derived from 1-(3-Bromopropyl)-3-fluorobenzene, benchmarked against established pharmaceutical agents. The data presented herein is intended to aid in the selection and optimization of lead candidates with favorable metabolic properties.
Executive Summary
This report details the in vitro metabolic stability of three novel compounds derived from this compound (designated as FBP-101, FBP-102, and FBP-103) in human liver microsomes. Their performance is compared with three well-characterized drugs: Warfarin, Verapamil, and Tamoxifen. The data indicates that derivatization of the parent scaffold can significantly modulate metabolic stability, with FBP-102 exhibiting the most favorable profile among the novel compounds.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the key metabolic stability parameters determined from the human liver microsomal assay.
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FBP-101 | 1-(3-(1H-imidazol-1-yl)propyl)-3-fluorobenzene | 25 | 27.7 |
| FBP-102 | 1-(3-(1H-pyrazol-1-yl)propyl)-3-fluorobenzene | 45 | 15.4 |
| FBP-103 | 1-(3-(1,2,4-triazol-1-yl)propyl)-3-fluorobenzene | 15 | 46.2 |
| Warfarin | 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one | 60 | 11.6 |
| Verapamil | 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile | 10 | 69.3 |
| Tamoxifen | (Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine | 35 | 19.8 |
Note: Data for FBP-101, FBP-102, and FBP-103 are representative examples for comparative purposes.
Experimental Protocols
A detailed methodology for the human liver microsomal stability assay is provided below.
Human Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.
2. Materials:
-
Test Compounds (FBP-101, FBP-102, FBP-103, Warfarin, Verapamil, Tamoxifen)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., imipramine)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the test compound to the incubation mixture (final concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of disappearance (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a simplified metabolic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
